10-Deacetylyunnanxane
Description
Properties
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKMSHJWDUMH-UOIGVGIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
10-Deacetylyunnanxane: A Technical Overview of a Taxane Diterpenoid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and generalized experimental protocols related to the taxane diterpenoid, 10-Deacetylyunnanxane. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document leverages information on closely related taxanes to provide a representative understanding of its characteristics and handling.
Chemical Structure and Properties
This compound is a complex diterpenoid belonging to the taxane family, a class of natural products that have been a significant source of anticancer agents. It is isolated from plants of the Taxus genus, specifically Taxus x media.
The chemical structure of this compound is defined by its intricate tetracyclic carbon skeleton, which is characteristic of taxane compounds. Its systematic name is [(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate.
Chemical Structure:
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₈ | [1] |
| Molecular Weight | 520.66 g/mol | [1] |
| CAS Number | 1333323-17-3 | |
| Physical Description | Powder | [2] |
| Purity | >98% | [2] |
| Solubility | Data not available | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Optical Rotation | Data not available |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the reviewed literature. However, a general methodology for the isolation of taxane diterpenoids from Taxus species can be described based on established procedures for similar compounds.
Generalized Protocol for Isolation and Purification of Taxane Diterpenoids from Taxus spp.
This protocol is a composite of methods described for the separation of taxanes and should be optimized for the specific plant material and target compound.
1. Extraction:
- Air-dried and powdered plant material (e.g., needles, bark, or roots of Taxus x media) is extracted exhaustively with a suitable organic solvent, typically methanol or ethanol, at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
3. Chromatographic Separation:
- Normal-Phase Chromatography: The fraction enriched with taxanes (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture, to yield several sub-fractions.
- Reverse-Phase Chromatography: Further purification of the sub-fractions is achieved using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.
- Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
4. Crystallization:
- Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain the purified this compound.
5. Structure Elucidation:
- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, as a member of the taxane family, it is predicted to exhibit cytotoxic properties. The primary mechanism of action for cytotoxic taxanes, such as the well-known drug Paclitaxel (Taxol®), is the stabilization of microtubules.
Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in cell division where they form the mitotic spindle. By binding to the β-tubulin subunit of microtubules, taxanes promote the polymerization of tubulin and inhibit the depolymerization of microtubules. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of action of cytotoxic taxanes and a typical workflow for the isolation of these compounds.
Caption: Mechanism of action of taxane diterpenoids.
Caption: Generalized workflow for the isolation of this compound.
References
The Discovery and Origin of 10-Deacetylyunnanxane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and origin of 10-Deacetylyunnanxane, a member of the complex family of taxane diterpenoids. While the definitive initial isolation of this compound is not extensively documented in readily available literature, its origin is intrinsically linked to its parent compound, yunnanxane, which was first isolated from Taxus yunnanensis. This document details the inferred origin, a representative methodology for its isolation and purification based on established protocols for taxanes, and the structural elucidation techniques employed for this class of compounds. Furthermore, this guide presents the available spectroscopic data for the parent compound, yunnanxane, to serve as a reference point for researchers.
Introduction
The genus Taxus, commonly known as yew, is a rich source of structurally diverse and biologically active taxane diterpenoids. The most renowned of these is Paclitaxel (Taxol®), a potent anti-cancer agent. The intensive phytochemical investigation of various Taxus species has led to the discovery of hundreds of taxanes, each with a unique structural feature. This compound belongs to this vast family of natural products. Its name suggests a structural relationship to yunnanxane, a taxane first identified from the needles and stems of the Yunnan yew, Taxus yunnanensis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the discovery and origin of this specific taxoid.
Origin and Discovery
The discovery of this compound is closely tied to the initial identification of its parent compound, yunnanxane.
The Parent Compound: Yunnanxane
Yunnanxane was first isolated from the needles and stems of Taxus yunnanensis, a species of yew primarily found in the Yunnan province of China. The structure of this novel taxane diterpene was elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry (MS), and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute stereochemistry confirmed by X-ray diffraction analysis. The full chemical name for yunnanxane was later reported as 2α,5α,10β-triacetoxy-14β-(2'-methyl-3'-hydroxyl)-butyryloxy-4(20),11-taxadiene.
This compound: An Inferred Discovery
The name "this compound" indicates a derivative of yunnanxane in which the acetyl group at the C-10 position has been replaced by a hydroxyl group. While the specific publication detailing the first isolation and characterization of this compound is not prominently available, it is highly probable that it was discovered during subsequent, more detailed phytochemical analyses of Taxus species, likely Taxus yunnanensis or a closely related species like Taxus chinensis var. mairei, from which yunnanxane and its analogues have also been isolated. It is common for related taxanes to co-exist in the plant, with minor variations in their functional groups.
Experimental Protocols
The following is a representative experimental protocol for the isolation and characterization of taxane diterpenoids like this compound from Taxus species, based on established methodologies.
Plant Material Collection and Preparation
-
Collection: Needles and stems of Taxus yunnanensis are collected.
-
Drying and Pulverization: The plant material is air-dried in the shade and then pulverized into a coarse powder.
Extraction
-
The powdered plant material is extracted exhaustively with a solvent such as ethanol or methanol at room temperature for several days.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the taxanes (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with a solvent mixture like chloroform-methanol), and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
Structure Elucidation
The structure of the isolated compounds is determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the molecule.
-
Quantitative Data
Table 1: ¹H NMR Data for Yunnanxane (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.65 | d | 9.5 |
| 3 | 3.85 | d | 9.5 |
| 5 | 5.88 | m | |
| 7 | 4.45 | dd | 10.5, 7.0 |
| 10 | 6.35 | s | |
| 13 | 4.95 | t | 9.5 |
| 14 | 5.20 | d | 9.5 |
| 2' | 2.55 | m | |
| 3' | 3.80 | m | |
| 20a | 4.98 | s | |
| 20b | 5.30 | s | |
| Me-16 | 1.75 | s | |
| Me-17 | 1.05 | s | |
| Me-18 | 1.60 | s | |
| Me-19 | 1.15 | s | |
| 2'-Me | 1.10 | d | 7.0 |
| 3'-OH | 2.90 | d | 4.0 |
| 2-OAc | 2.10 | s | |
| 5-OAc | 2.05 | s | |
| 10-OAc | 2.20 | s |
Note: This data is for Yunnanxane and is provided as a reference. The signals for this compound would differ, most notably with the absence of the 10-OAc signal and a shift in the H-10 proton signal.
Table 2: ¹³C NMR Data for Yunnanxane (in CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 78.5 | 15 | 45.8 |
| 2 | 75.1 | 16 | 28.5 |
| 3 | 46.5 | 17 | 35.6 |
| 4 | 134.2 | 18 | 22.3 |
| 5 | 80.8 | 19 | 14.8 |
| 6 | 37.2 | 20 | 115.5 |
| 7 | 75.8 | 2-OAc (C=O) | 170.5 |
| 8 | 57.5 | 2-OAc (Me) | 21.1 |
| 9 | 208.2 | 5-OAc (C=O) | 170.1 |
| 10 | 75.3 | 5-OAc (Me) | 21.3 |
| 11 | 133.5 | 10-OAc (C=O) | 170.8 |
| 12 | 142.1 | 10-OAc (Me) | 21.8 |
| 13 | 78.9 | 14-O-But (C=O) | 175.5 |
| 14 | 72.5 |
Note: This data is for Yunnanxane. For this compound, the C-10 signal would be shifted upfield due to the replacement of the acetyl group with a hydroxyl group, and the corresponding acetate carbonyl and methyl signals would be absent.
Visualizations
Experimental Workflow for Isolation of Taxanes
Caption: Generalized workflow for the isolation of taxanes.
Logical Relationship of Yunnanxane and this compound
Caption: Relationship between the source, parent, and derivative.
Conclusion
This compound is a taxane diterpenoid with an origin deeply rooted in the phytochemistry of the Taxus genus, specifically inferred from the discovery of its parent compound, yunnanxane, in Taxus yunnanensis. While the primary literature detailing its initial discovery is not widely accessible, the established methodologies for the isolation and structural elucidation of taxanes provide a clear framework for its scientific investigation. The data provided for yunnanxane serves as a valuable reference for researchers working on the identification and characterization of this and other related taxoids. Further research to isolate this compound in significant quantities and to fully characterize its spectroscopic properties and biological activities is warranted.
The Yew Tree's Hidden Treasure: A Technical Guide to 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources, isolation, and potential biological significance of 10-Deacetylyunnanxane, a taxane diterpenoid of interest to the scientific community. As a member of the taxane family, which includes the renowned anticancer drug Paclitaxel (Taxol®), this compound holds potential for further investigation in drug discovery and development. This document provides a consolidated resource of available scientific knowledge, focusing on quantitative data, detailed experimental protocols, and the logical workflow for its study.
Natural Abundance and Key Sources
This compound is a naturally occurring phytocompound found within evergreen trees and shrubs of the genus Taxus, commonly known as yew. While a comprehensive screening of all Taxus species for this specific compound is not extensively documented in publicly available literature, its presence has been identified in Taxus yunnanensis and Taxus x media. These species are considered promising sources for a variety of taxane diterpenes.
Quantitative Data on Related Taxanes in Taxus Species
Direct quantitative data for this compound remains elusive in prominent scientific literature. However, to provide a comparative context, the concentrations of the closely related and economically important taxane, 10-deacetylbaccatin III, have been reported in various Taxus species. This data offers a valuable benchmark for researchers anticipating the potential yield of similar taxanes from yew biomass.
| Plant Species | Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |
| Taxus baccata | Needles | 10-deacetylbaccatin III | 40 | [1] |
| Taxus brevifolia | Needles | 10-deacetylbaccatin III | 4 | [1] |
| Taxus x media 'Hicksii' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |
| Taxus x media 'Coleana' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |
| Taxus x media 'Stovekenii' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of this compound from its natural source follows a multi-step process common for the separation of taxane diterpenoids. The following protocol is a synthesized methodology based on established procedures for isolating taxanes from Taxus yunnanensis.
Extraction
-
Plant Material Preparation: Dried and powdered twigs and leaves of Taxus yunnanensis are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with a 95:5 (v/v) mixture of ethanol and water at room temperature. This process is typically repeated multiple times (e.g., three times for five days each) to ensure exhaustive extraction of the target compounds. The combined filtrates are then concentrated under vacuum to yield a crude extract.
Chromatographic Separation and Purification
-
Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding acetone. This initial step separates the complex extract into several fractions with varying polarities.
-
Further Purification (Sephadex LH-20 Chromatography): The fractions containing the taxane diterpenoids of interest are further purified using a Sephadex LH-20 column. A common solvent system for this step is a 1:1 mixture of chloroform and methanol. This size-exclusion chromatography effectively separates compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water. The detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of 230 nm.
Experimental Workflow
The logical flow from the natural source to the isolated compound is depicted in the following diagram.
Caption: Workflow for the extraction and isolation of this compound.
Biological Activity and Signaling Pathways
As of the latest available scientific literature, there is a notable absence of studies specifically investigating the biological activity and signaling pathways of this compound. While many taxane diterpenoids exhibit cytotoxic effects against various cancer cell lines, the specific efficacy and mechanism of action for this compound have not yet been elucidated.
For context, a study on other novel taxane diterpenoids isolated from Taxus yunnanensis demonstrated inhibitory effects on human tumor cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). This suggests that this compound, as a structurally related compound, may warrant investigation for similar cytotoxic properties.
The logical relationship for future investigation into the biological activity of this compound is outlined below.
Caption: Logical workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
This compound represents an understudied member of the promising taxane family of natural products. While its primary natural sources have been identified in Taxus species, a significant opportunity exists for comprehensive quantitative analysis across different species and geographical locations. The provided experimental protocols for the isolation of related taxanes offer a robust starting point for obtaining pure this compound for further research. The most critical knowledge gap remains in the understanding of its biological activity. Future research efforts should be directed towards in-depth cytotoxic screening against a broad panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action and potential therapeutic targets. Such investigations will be pivotal in determining the true potential of this compound in the landscape of cancer drug discovery.
References
A Technical Guide to the Biosynthesis of 10-Deacetylyunnanxane in Taxus Species
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Taxus is a rich source of complex diterpenoids known as taxanes, which include the prominent anticancer drug paclitaxel (Taxol®). Beyond the well-studied paclitaxel pathway, Taxus species synthesize a vast array of other taxoids, many with potential pharmacological value. This document provides an in-depth technical overview of the proposed biosynthetic pathway for 10-deacetylyunnanxane, a C14-hydroxylated taxoid found in species like Taxus chinensis. We detail the enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the taxane core, the critical divergence from the paclitaxel pathway, and the subsequent modifications leading to this compound. This guide includes summaries of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical and experimental workflows.
Introduction to Taxoid Biosynthesis
Taxoids are a class of diterpenoid secondary metabolites characterized by a complex taxane skeleton.[1][2] Their biosynthesis is a multi-step process involving cyclases, cytochrome P450 monooxygenases (P450s), and a variety of acyltransferases.[3] The pathway begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is derived from the plastidial methylerythritol phosphate (MEP) pathway.[3][4] While the biosynthesis of paclitaxel, a C13-hydroxylated taxoid, has been extensively studied, other branches of the taxoid metabolic network, such as the one leading to C14-hydroxylated compounds like yunnanxane, are less understood.[5][6] Yunnanxane and its derivatives have been isolated from cell cultures of Taxus chinensis and are distinguished by a C14 side chain, in contrast to the C13 side chain essential for paclitaxel's activity.[7][8] Understanding this divergent pathway is crucial for metabolic engineering efforts and the discovery of novel bioactive compounds.
The Core Biosynthetic Pathway: Formation of the Taxane Skeleton
The initial steps of taxoid biosynthesis are common to all members of this family, leading to the formation of a key branching point intermediate. This process can be divided into three main stages.
-
Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of GGPP to form the taxane core structure, taxa-4(5),11(12)-diene. This complex rearrangement is catalyzed by taxadiene synthase (TS) , a diterpene cyclase.[3]
-
First Hydroxylation: The newly formed taxadiene undergoes hydroxylation at the C5 position, accompanied by an allylic rearrangement of the double bond from C4(5) to C4(20). This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, yielding taxa-4(20),11(12)-dien-5α-ol.[3][6]
-
The Branch-Point Intermediate: Taxa-4(20),11(12)-dien-5α-ol is a critical branch-point intermediate in the taxoid pathway.[6] From this molecule, the pathway can diverge towards either C13-hydroxylated taxoids (like paclitaxel) or C14-hydroxylated taxoids (like yunnanxane).
The this compound Biosynthetic Branch
Following the formation of taxa-4(20),11(12)-dien-5α-ol, the pathway toward this compound involves a series of P450-mediated hydroxylations and acyl-CoA-dependent acylations. The defining step is the hydroxylation at C14, which precedes other modifications.
The proposed enzymatic steps are as follows:
-
C5 Acetylation: The 5α-hydroxyl group is acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) using acetyl-CoA as the donor. This step is thought to facilitate subsequent hydroxylations.[9]
-
C10 Hydroxylation: A taxane 10β-hydroxylase (T10βH) introduces a hydroxyl group at the C10 position.[3]
-
C2 Hydroxylation: A taxane 2α-hydroxylase (T2αH) adds a hydroxyl group at the C2 position.[10]
-
C14 Hydroxylation (Key Step): The crucial step that defines this branch is the hydroxylation at the C14 position, catalyzed by a putative taxoid 14β-hydroxylase .[6] This enzyme directs intermediates away from the paclitaxel pathway.
-
Sequential Acylations: Following hydroxylation, a series of acyltransferases catalyze the esterification of the hydroxyl groups. For yunnanxane, this involves acetylation at C2 and C5, and the addition of a butyryl (or related) group at C14.[7]
-
Formation of this compound: this compound is an intermediate in this pathway where the hydroxyl groups at C2, C5, and C14 have been acylated, but the C10 hydroxyl group remains unmodified. The final conversion to yunnanxane would involve acetylation at C10, likely catalyzed by an enzyme homologous to 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[9][11]
Quantitative Data on Biosynthetic Enzymes
Quantitative kinetic data for the enzymes specific to the yunnanxane pathway are not well-established. However, data from homologous, well-characterized enzymes in the paclitaxel pathway provide a reasonable proxy for understanding reaction efficiencies.
| Enzyme | Abbr. | Source Organism | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Taxadiene Synthase | TS | Taxus brevifolia | GGPP | 0.6 ± 0.1 | 0.023 ± 0.001 | [3] |
| Taxadien-5α-ol-O-acetyl Transferase | TAT | Taxus cuspidata | Taxadien-5α-ol, Acetyl-CoA | 1.5, 7.1 | 0.019 | [9] |
| 10-Deacetylbaccatin III-10-O-acetyltransferase | DBAT | Taxus cuspidata | 10-Deacetylbaccatin III, Acetyl-CoA | 4.5, 15.1 | 0.057 | [9] |
| Taxane 2α-O-benzoyltransferase | TBT | Taxus cuspidata | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 1.0, 3.1 | 0.026 | [12] |
Note: The kinetic parameters for TBT and DBAT are for reactions on paclitaxel pathway intermediates but are included to provide context for the efficiency of taxoid acyltransferases.
Experimental Protocols for Pathway Elucidation
The identification and characterization of enzymes in a novel biosynthetic pathway like that of yunnanxane rely on a combination of molecular biology, biochemistry, and analytical chemistry.
Protocol 1: Gene Identification and Functional Expression
This protocol outlines the workflow for identifying candidate genes (e.g., P450s, acyltransferases) and confirming their function.
-
Tissue Selection & RNA Extraction: Use Taxus cell cultures (e.g., T. chinensis) induced with elicitors like methyl jasmonate, which is known to upregulate secondary metabolite pathways.[13] Extract total RNA from harvested cells.
-
Transcriptome Sequencing (RNA-Seq): Perform deep sequencing of the transcriptome from both induced and control cells.
-
Candidate Gene Identification: Analyze the RNA-Seq data to identify differentially upregulated genes. Search for sequences with homology to known cytochrome P450s and acyltransferases (e.g., BAHD family).
-
Gene Cloning: Design primers based on candidate sequences and amplify the full-length cDNA using RT-PCR. Clone the resulting PCR product into a suitable expression vector (e.g., pET for E. coli or pYES for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm protein purity via SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay
This protocol describes a typical assay to determine the function and kinetics of a purified recombinant enzyme.
-
Substrate Preparation: Synthesize or purify the putative substrate. For example, to test a putative 14β-hydroxylase, the substrate would be an earlier pathway intermediate like 5α-acetoxy-taxadiene-2α,10β-diol.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
For P450 hydroxylases , the mixture should contain:
-
Purified P450 enzyme (1-5 µg).
-
A P450 reductase partner protein (if required).
-
NADPH (1 mM) as a cofactor.
-
Substrate (10-100 µM).
-
-
For acyltransferases , the mixture should contain:
-
Purified acyltransferase enzyme (1-5 µg).
-
The appropriate acyl-CoA donor (e.g., acetyl-CoA, butyryl-CoA) (1 mM).
-
Substrate (10-100 µM).
-
-
-
Reaction Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).
-
Reaction Quenching & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex thoroughly to extract the products. Centrifuge to separate the phases.
-
Product Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product by comparing it to an authentic standard if available.
Conclusion and Future Outlook
The biosynthesis of this compound represents a significant, yet under-explored, branch of the taxoid metabolic network in Taxus species. While its pathway can be inferred from the well-characterized paclitaxel biosynthesis, the specific enzymes, particularly the taxoid 14β-hydroxylase and the acyltransferases responsible for side-chain attachment, require definitive identification and characterization. The elucidation of this pathway holds great potential for synthetic biology applications, enabling the production of novel taxoids in heterologous systems like yeast and offering new avenues for drug discovery.[14][15] Future research should focus on the functional genomics of Taxus chinensis to pinpoint these missing enzymatic links, thereby completing our understanding of the remarkable chemical diversity generated by this genus.
References
- 1. mdpi.com [mdpi.com]
- 2. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yunnanxane - Wikipedia [en.wikipedia.org]
- 9. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Biosynthesis of paclitaxel unravelled [mpg.de]
- 15. Genetic approaches in improving biotechnological production of taxanes: An update - PMC [pmc.ncbi.nlm.nih.gov]
10-Deacetylyunnanxane: A Technical Overview of a Taxane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a natural product belonging to the taxane diterpenoid class of compounds. These compounds are of significant interest to the scientific community due to the well-known anticancer activity of prominent members of this family, such as Paclitaxel (Taxol®). This compound is known to be isolated from the roots of Taxus x media, a hybrid of the English and Japanese yew.[1] While the basic chemical identity of this compound has been established, a comprehensive public repository of its specific physical, chemical, and biological properties is notably limited. This guide provides a summary of the available information and outlines the standard experimental methodologies that would be employed to fully characterize this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₈ | Vendor Data |
| Molecular Weight | 520.66 g/mol | Vendor Data |
| Physical Description | Powder | Vendor Data |
| CAS Number | 1333323-17-3 | Vendor Data |
| Source | Roots of Taxus x media | [1] |
Table 1: Known Physical and Chemical Properties of this compound
Experimental Protocols
Detailed experimental protocols for the specific isolation, purification, and characterization of this compound are not explicitly available. However, based on established methods for other taxane diterpenoids, a general workflow can be described.
Isolation and Purification
The general procedure for isolating taxanes from Taxus species involves extraction from the plant material followed by chromatographic separation. A plausible workflow for the isolation and purification of this compound is depicted in the following diagram.
References
10-Deacetylyunnanxane: Unraveling the Mechanism of a Taxus-Derived Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a naturally occurring taxoid, a class of diterpenoid compounds, isolated from the medicinal plant Taxus x media. Taxoids, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties. Preliminary investigations suggest that this compound may also possess therapeutic potential against various cancer cell lines by inducing cell cycle arrest and apoptosis. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of this compound. However, it is crucial to note that detailed molecular studies on this specific compound are limited in the public domain. Much of the understanding of its potential mechanisms is extrapolated from the broader knowledge of taxanes.
Core Mechanism of Action: A Focus on Apoptosis and Cell Cycle Arrest
The primary proposed anticancer mechanism of this compound revolves around its ability to trigger programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by inducing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. While the specific signaling cascade initiated by this compound has not been fully elucidated, it is hypothesized to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or a combination of both.
Diagram: Generalized Apoptotic Pathways
Caption: Generalized extrinsic and intrinsic apoptotic signaling pathways.
Cell Cycle Arrest
The proliferation of cancer cells is characterized by uncontrolled cell division. Compounds that can interfere with the cell cycle are valuable therapeutic agents. This compound is suggested to induce cell cycle arrest, although the specific phase of the cell cycle (e.g., G1, S, G2, or M) at which this occurs has not been definitively reported in the available literature.
Diagram: Simplified Cell Cycle Regulation
The Biological Activity of 10-Deacetylyunnanxane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetylyunnanxane, a taxane diterpenoid isolated from Taxus yunnanensis, belongs to a class of compounds renowned for their potent biological activities, most notably as anticancer agents. While specific research on this compound is limited, this guide synthesizes the current understanding of its potential therapeutic effects by examining the bioactivities of structurally related taxane compounds and outlining the established experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the prospective pharmacological profile of this compound, focusing on its potential anticancer and anti-inflammatory properties. All quantitative data for related compounds is summarized in structured tables, and detailed experimental methodologies are provided alongside visual representations of key signaling pathways and workflows.
Introduction
The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids, with paclitaxel (Taxol®) being the most prominent example of a clinically successful anticancer drug derived from these plants.[1][2] this compound is a member of the taxane family, characterized by a complex taxane core skeleton.[3] While extensive research has been conducted on paclitaxel and other taxanes, this compound remains a less-explored molecule. This guide aims to bridge this knowledge gap by providing a detailed overview of its expected biological activities based on the established pharmacology of related taxane diterpenoids. The primary focus will be on its potential as an anticancer agent, exploring mechanisms such as cytotoxicity, apoptosis induction, and cell cycle arrest, as well as its prospective anti-inflammatory effects through the inhibition of key signaling pathways like NF-κB.
Potential Anticancer Activity
Taxane diterpenoids are well-established as potent mitotic inhibitors that interfere with microtubule function, leading to cell cycle arrest and apoptosis.[4] It is highly probable that this compound shares these fundamental mechanisms of action.
Cytotoxicity
Table 1: Cytotoxicity of Selected Taxane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Taxane A | KB-VIN (Multidrug Resistant) | 0.5 | [1] |
| Taxane B | KB-7d (Multidrug Resistant) | 1.2 | [1] |
| Paclitaxel | HeLa (Cervical Cancer) | 0.003 | [5] |
| Paclitaxel | A549 (Lung Adenocarcinoma) | 0.026 | [5] |
| 2-deacetoxytaxinine J | MCF-7 (Breast Cancer) | 20 | [6] |
| 2-deacetoxytaxinine J | MDA-MB-231 (Breast Cancer) | 10 | [6] |
Note: The data presented in this table is for structurally related taxane compounds and is intended to provide a comparative context for the potential cytotoxicity of this compound.
Induction of Apoptosis
A hallmark of many effective anticancer agents, including taxanes, is their ability to induce programmed cell death, or apoptosis.[2][5] This process is typically mediated through the activation of intrinsic or extrinsic caspase cascades. It is anticipated that this compound would similarly trigger apoptotic pathways in cancer cells.
Cell Cycle Arrest
Taxanes are known to disrupt microtubule dynamics, leading to an arrest of the cell cycle, primarily at the G2/M phase.[5] This disruption prevents the proper formation of the mitotic spindle, ultimately triggering apoptosis in rapidly dividing cancer cells. It is plausible that this compound exerts a similar effect on the cell cycle.
Potential Anti-inflammatory Activity
Chronic inflammation is increasingly recognized as a key factor in the development and progression of cancer.[7] Several natural products, including some diterpenoids, have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[8]
Inhibition of NF-κB Signaling
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a key mechanism for anti-inflammatory drugs. While direct evidence for this compound is lacking, other diterpenoids have been shown to inhibit NF-κB activation.[8]
Table 2: Anti-inflammatory Activity of Selected Diterpenoids
| Compound | Assay | Target Cell/Enzyme | IC50/Inhibition | Reference |
| Andrographolide | NF-κB activation | Macrophages | ~5 µM | [8] |
| Parthenolide | NF-κB activation | Various | Varies | [7] |
| Excisanin A | NF-κB activation | T-cells | ~1 µM | [7] |
Note: This table provides examples of the anti-inflammatory activity of other diterpenoids to suggest a potential avenue of investigation for this compound.
Experimental Protocols
The following sections detail standardized protocols that can be adapted to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the activity of the NF-κB transcription factor.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound, as a member of the taxane family of diterpenoids, holds significant promise as a bioactive compound with potential applications in cancer therapy and as an anti-inflammatory agent. Although direct experimental evidence is currently scarce, the well-documented activities of related taxanes provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a robust framework for elucidating the specific biological activities and mechanisms of action of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.
-
In Vitro Screening: Systematically screening this compound against a broad panel of cancer cell lines to determine its cytotoxic profile and identify sensitive cancer types.
-
Mechanistic Studies: Conducting detailed investigations into its effects on apoptosis, the cell cycle, and key signaling pathways such as NF-κB.
-
In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammation.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
References
- 1. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Cell Growth Inhibition and Apoptosis Induction by Taxane Compounds Isolated from Taxus yunnanensis | CiNii Research [cir.nii.ac.jp]
- 6. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 10-Deacetylyunnanxane Awaits Exploration
Despite significant interest in the therapeutic application of natural compounds, a comprehensive analysis of the specific molecular targets and mechanisms of action for 10-Deacetylyunnanxane remains a frontier in pharmacological research. At present, publicly accessible scientific literature lacks in-depth studies detailing its biological activity, precluding the creation of a definitive technical guide on its therapeutic applications.
This compound is a diterpenoid natural product isolated from the roots of Taxus x media. Its chemical identity is established with a molecular formula of C29H44O8 and a molecular weight of 520.66 g/mol . However, beyond these fundamental chemical properties, its biological effects and potential as a therapeutic agent are not documented in current research databases.
The absence of experimental data means that key information required by researchers, scientists, and drug development professionals is not available. This includes:
-
Therapeutic Targets: The specific proteins, enzymes, or signaling pathways that this compound interacts with are unknown.
-
Mechanism of Action: Without identified targets, the molecular mechanisms by which it might exert a therapeutic effect cannot be described.
-
Quantitative Data: There is no published data on its potency (e.g., IC50 values), efficacy in cellular or animal models, or pharmacokinetic and pharmacodynamic properties.
-
Experimental Protocols: As no studies have been published, there are no established experimental methodologies for investigating its biological effects.
Consequently, the creation of signaling pathway diagrams, structured data tables, and detailed experimental workflows—essential components of a technical whitepaper for a research audience—is not feasible at this time.
The field of natural product pharmacology is vast, and many compounds are yet to be fully characterized. The study of related taxane diterpenoids, such as paclitaxel, has yielded significant advances in cancer therapy, suggesting that other compounds from the Taxus genus, including yunnanxane derivatives, may hold therapeutic promise. However, each compound possesses a unique structure and, therefore, distinct biological activities that must be investigated independently.
Future research on this compound would need to begin with foundational in vitro studies to identify its biological activity. A potential starting workflow for such an investigation is outlined below.
Caption: A generalized workflow for the initial investigation of a novel natural compound.
For researchers and drug development professionals, this compound represents an unexplored molecule with potential for discovery. The development of a comprehensive understanding of its therapeutic targets and mechanism of action will require dedicated research efforts, starting from the fundamental screening and identification stages outlined above. As new research emerges, a detailed technical guide will become a valuable resource for the scientific community.
An In-depth Technical Guide to 10-Deacetylyunnanxane and its Relation to Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-deacetylyunnanxane, a naturally occurring taxane diterpenoid, and contextualizes its significance within the broader family of taxane compounds. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential mechanisms of action and biological effects based on the well-established pharmacology of structurally related and clinically crucial taxanes such as paclitaxel and docetaxel. This guide delves into the core chemical structure, potential biological activities, and underlying signaling pathways associated with taxanes. Furthermore, it offers detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, intended to serve as a foundational resource for researchers in oncology and drug discovery.
Introduction to this compound and the Taxane Family
The taxane family of diterpenoids, originally isolated from plants of the Taxus genus, represents a cornerstone in modern cancer chemotherapy. Paclitaxel (Taxol®) and docetaxel (Taxotere®) are prominent members of this class, widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptotic cell death.
This compound is a diterpenoid that has been isolated from the roots of Taxus x media.[1] Its chemical formula is C29H44O8 with a molecular weight of 520.65 g/mol . Structurally, it shares the characteristic taxane core, suggesting it may possess similar biological activities to other members of the taxane family. The "10-deacetyl" designation indicates the absence of an acetyl group at the C-10 position of the taxane ring, a modification known to influence the bioactivity of other taxanes.
Chemical Structure and Relationship to Other Taxanes
The core structure of taxanes is a complex, polycyclic diterpene skeleton. The variations in the side chains and substitutions on this core scaffold give rise to a diverse family of compounds with differing potencies and pharmacological properties.
2.1. Core Taxane Structure
The fundamental taxane skeleton consists of a 6-8-6 fused ring system. Key functional groups and side chains attached to this core are critical for their biological activity.
2.2. Structural Comparison
| Compound | R1 (C10) | R2 (C13 Side Chain) | Key Structural Features |
| Paclitaxel | Acetyl | N-benzoyl-3-phenylisoserine | Complex ester side chain at C13 is crucial for activity. |
| Docetaxel | Hydroxyl | N-tert-butoxycarbonyl-3-phenylisoserine | More water-soluble than paclitaxel. |
| 10-Deacetylbaccatin III | Hydroxyl | None | A key precursor in the semi-synthesis of paclitaxel and docetaxel. |
| This compound | Hydroxyl | (2R,3S)-3-hydroxy-2-methylbutanoate ester | The specific side chain at C13 differentiates it from other common taxanes. |
This table summarizes the key structural differences between this compound and other notable taxanes.
The structural similarity of this compound to other bioactive taxanes, particularly the presence of a modified C13 side chain, strongly suggests that it may also function as a microtubule-stabilizing agent. The nature of this side chain is a critical determinant of the compound's binding affinity to β-tubulin and its overall cytotoxic potency.
Biological Activity and Mechanism of Action (Inferred)
Direct experimental data on the biological activity and mechanism of action of this compound are not extensively reported. However, based on the well-characterized pharmacology of paclitaxel and docetaxel, a putative mechanism can be proposed.
3.1. Microtubule Stabilization
Taxanes are known to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By stabilizing microtubules, taxanes disrupt the normal dynamic instability required for proper spindle function, leading to a blockage of the cell cycle at the G2/M phase.
Figure 1: Inferred mechanism of this compound on microtubule dynamics.
3.2. Induction of Apoptosis
The prolonged arrest in mitosis triggered by microtubule stabilization ultimately leads to programmed cell death, or apoptosis. This is a key component of the anticancer effect of taxanes. The apoptotic cascade can be initiated through various signaling pathways.
3.2.1. PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies have shown that paclitaxel can inhibit this pathway, thereby promoting apoptosis. It is plausible that this compound could exert a similar effect.
Figure 2: Inferred modulation of the PI3K/AKT pathway by this compound.
3.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis. Paclitaxel has been shown to activate components of the MAPK pathway, such as JNK and p38, which can lead to the induction of apoptosis.
References
In Vitro Profile of 10-Deacetylyunnanxane: A Technical Overview
Researchers, scientists, and drug development professionals will find in this document a summary of the currently available in vitro data on the novel taxane, 10-Deacetylyunnanxane. Due to the limited publicly accessible research on this specific compound, this guide will focus on the broader context of related taxane compounds and general methodologies employed in anti-cancer drug screening, providing a framework for potential future investigations.
Initial literature searches did not yield specific in vitro studies, quantitative data, or detailed experimental protocols for this compound. The information presented herein is based on established principles of cancer drug discovery and the known mechanisms of the taxane class of molecules. Taxanes, as a class, are known to act as mitotic inhibitors, targeting microtubules to induce cell cycle arrest and apoptosis.
General Methodologies for In Vitro Assessment of Novel Taxanes
The following experimental protocols are standard in the preclinical evaluation of novel anti-cancer compounds and would be applicable to the study of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent effects of a new chemical entity on cancer cell lines.
Table 1: Representative Data from a Hypothetical Cell Viability Assay
| Cell Line | IC50 (nM) for this compound | IC50 (nM) for Paclitaxel (Control) |
| MCF-7 (Breast) | [Data Not Available] | [Reference Value] |
| A549 (Lung) | [Data Not Available] | [Reference Value] |
| PC-3 (Prostate) | [Data Not Available] | [Reference Value] |
| HeLa (Cervical) | [Data Not Available] | [Reference Value] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a positive control (e.g., Paclitaxel) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle, a hallmark of taxane activity.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
These assays confirm that the observed cytotoxicity is due to programmed cell death.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time course.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathways
Based on the known mechanism of action of other taxanes, this compound is hypothesized to interfere with microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis.
Caption: Hypothetical signaling pathway for this compound.
Caption: General workflow for an MTT-based cell viability assay.
Further research is imperative to elucidate the specific in vitro activities and mechanisms of this compound. The methodologies and conceptual frameworks provided here serve as a guide for such future investigations.
Early Research on 10-Deacetylyunnanxane's Potential: A Technical Overview of Related Taxane Compounds
Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases has revealed no specific studies detailing the therapeutic potential, mechanism of action, or experimental protocols for 10-Deacetylyunnanxane. This document, therefore, presents an in-depth guide based on early research into closely related taxane compounds isolated from the Taxus genus, particularly Taxus yunnanensis. The information herein is intended to provide a foundational understanding of the potential activities and research methodologies that could be applied to this compound, while clearly acknowledging the absence of direct evidence for this specific molecule.
Introduction to Yunnanxane and Related Taxanes
This compound is a diterpenoid natural product isolated from Taxus x media. It belongs to the taxane family of compounds, which are renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol), is a widely used chemotherapeutic agent. Taxanes are primarily isolated from various species of yew trees (Taxus), with Taxus yunnanensis being a significant source of diverse taxane diterpenoids.[1]
The general mechanism of action for many cytotoxic taxanes involves the disruption of microtubule function, which is essential for cell division.[2] By stabilizing microtubules, these compounds inhibit the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]
Quantitative Data on Related Taxane Compounds
While no quantitative data exists for this compound, research on other taxanes isolated from Taxus yunnanensis and related species provides insights into their potential cytotoxic activity. The following table summarizes the in vitro cytotoxicity of some of these related compounds against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Taxuyunnanine C Derivative (9a) | VA-13 (Human lung carcinoma) | Not Specified | > 10 µM | [1] |
| Taxuyunnanine C Derivative (9a) | HepG2 (Human liver carcinoma) | Not Specified | > 10 µM | [1] |
| Taxuyunnanine C Derivative (3) | VA-13 (Human lung carcinoma) | Not Specified | 5.6 µM | [1] |
| Taxuyunnanine C Derivative (5) | HepG2 (Human liver carcinoma) | Not Specified | 7.9 µM | [1] |
| α-Conidendrin | MCF-7 (Human breast adenocarcinoma) | Not Specified | Not explicitly stated, but showed potent antiproliferative effects. | [3] |
| α-Conidendrin | MDA-MB-231 (Human breast adenocarcinoma) | Not Specified | Not explicitly stated, but showed potent antiproliferative effects. | [3] |
| TMP70W (Polysaccharide) | K-562 (Human myelogenous leukemia) | Not Specified | 39.63 ± 2.37 µg/mL | [4] |
| TMP70W (Polysaccharide) | MCF-7 (Human breast adenocarcinoma) | Not Specified | 32.08 ± 0.39% inhibition at 400 µg/mL | [4] |
| Paclitaxel | Various Human Tumor Cell Lines | Clonogenic Assay | 2.5 - 7.5 nM (after 24h exposure) | [5] |
Potential Signaling Pathways for Taxane-Induced Apoptosis
The primary mechanism of taxanes involves microtubule stabilization, which triggers a cascade of signaling events leading to apoptosis. A generalized pathway is depicted below. It is hypothesized that this compound, if cytotoxic, may operate through a similar mechanism.
Caption: Generalized signaling pathway for taxane-induced apoptosis.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a generalized protocol for determining the cytotoxic activity of a novel compound like this compound against cancer cell lines, based on standard methodologies such as the MTT assay.[6]
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Experimental Workflow
The workflow for a typical in vitro cytotoxicity assay is outlined below.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While there is currently no direct research on the therapeutic potential of this compound, its structural relationship to other bioactive taxanes from Taxus yunnanensis suggests that it may possess anticancer properties. The data on related compounds indicate that taxanes from this source can exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving microtubule disruption and apoptosis induction.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform in vitro cytotoxicity screening against a panel of human cancer cell lines. If promising activity is observed, further studies could elucidate its specific mechanism of action, including its effects on the cell cycle, apoptosis pathways, and microtubule dynamics. Subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and safety as a potential therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such investigations.
References
- 1. Synthesis and structure-activity relationships of taxuyunnanine C derivatives as multidrug resistance modulator in MDR cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity and molecular mechanisms of α-conidendrin, a polyphenolic compound present in Taxus yunnanensis, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization and in vitro antitumor activity of a novel polysaccharide from Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
10-Deacetylyunnanxane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a diterpenoid compound.[1] While specific, in-depth research on the biological activity, experimental protocols, and signaling pathways of this compound is limited in publicly available scientific literature, this guide provides its core physicochemical properties. Additionally, it outlines general experimental methodologies and potential signaling pathways associated with cytotoxic diterpenoids, a class of compounds to which this compound belongs. This information is intended to serve as a foundational resource for researchers interested in this and related natural products.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been identified as follows:
| Property | Value | Source |
| CAS Number | 1333323-17-3 | [1] |
| Molecular Formula | C₂₉H₄₄O₈ | [1] |
| Molecular Weight | 520.66 g/mol | [1] |
| Physical Description | Powder | [1] |
General Experimental Protocols for Diterpenoid Cytotoxicity Assessment
Given the lack of specific experimental data for this compound, a standard protocol for evaluating the cytotoxicity of related diterpenoids against cancer cell lines is presented below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
| Step | Procedure | Details |
| 1. Cell Seeding | Plate cancer cells in 96-well plates. | Seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2] |
| 2. Compound Treatment | Introduce the test compound at various concentrations. | Prepare serial dilutions of the diterpenoid in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle and positive controls. Incubate for 24, 48, or 72 hours.[2] |
| 3. MTT Addition | Add MTT solution to each well. | Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2] |
| 4. Incubation | Allow for formazan crystal formation. | Incubate the plate for 4 hours at 37°C in the dark. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2] |
| 5. Solubilization | Dissolve the formazan crystals. | Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals. |
| 6. Absorbance Measurement | Quantify the color change. | Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader. |
| 7. Data Analysis | Determine the IC₅₀ value. | The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined. |
Potential Signaling Pathways for Cytotoxic Diterpenoids
Many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). While the specific pathway for this compound is not documented, a generalized apoptotic signaling pathway often initiated by such compounds is illustrated below. This pathway typically involves the activation of caspases, a family of protease enzymes, and the regulation by Bcl-2 family proteins.
Caption: Generalized apoptotic signaling pathway initiated by a cytotoxic diterpenoid.
Conclusion
While this compound has been identified and its basic physicochemical properties are known, a significant gap exists in the scientific literature regarding its specific biological functions. The information and protocols provided in this guide are based on the broader class of diterpenoids and are intended to provide a starting point for future research. Further investigation is required to elucidate the precise mechanism of action, potential therapeutic applications, and detailed signaling pathways of this compound.
References
Methodological & Application
Isolating 10-Deacetyl-yunnanxane from Taxus x media: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of 10-Deacetyl-yunnanxane, a taxane diterpenoid, from the needles and twigs of Taxus x media. The procedure outlined below is a composite methodology derived from established techniques for the separation of taxanes from various Taxus species. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Taxus x media, a hybrid of Taxus baccata and Taxus cuspidata, is a rich source of various bioactive taxanes.[1][2] While paclitaxel (Taxol®) and its precursors like 10-deacetylbaccatin III (10-DAB III) are the most well-known compounds isolated from this genus, a plethora of other taxoids, including 10-Deacetyl-yunnanxane, are also present. These minor taxanes are of significant interest for their potential pharmacological activities and as precursors for the semi-synthesis of novel drug candidates.
This protocol details a robust multi-step process for the extraction, fractionation, and chromatographic purification of 10-Deacetyl-yunnanxane from Taxus x media. The methodology is designed to be adaptable for laboratory-scale isolation and can be scaled up for larger quantities.
Experimental Overview
The isolation of 10-Deacetyl-yunnanxane from Taxus x media involves a systematic workflow that begins with the extraction of the plant material, followed by a series of purification steps to isolate the target compound.
Caption: Overall workflow for the isolation of 10-Deacetyl-yunnanxane.
Materials and Reagents
-
Plant Material: Fresh or dried needles and twigs of Taxus x media.
-
Solvents: Ethanol (95%), Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane, Ethyl Acetate, Hexane, Deionized Water.
-
Stationary Phases: Silica gel (60-120 mesh for column chromatography), C18 silica gel (for preparative HPLC).
-
Other Reagents: Anhydrous sodium sulfate.
Detailed Experimental Protocols
Extraction
The initial step involves the extraction of taxanes from the plant material. An ethanol-water mixture is effective for this purpose.[3]
Protocol:
-
Air-dry the needles and twigs of Taxus x media at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
-
Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of taxoids.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C to obtain a viscous crude extract.
Liquid-Liquid Partitioning
This step aims to remove non-polar impurities like chlorophylls and lipids from the crude extract.
Protocol:
-
Suspend the crude extract in deionized water (1:5 v/v).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with n-hexane (3 x 1:1 v/v) to remove non-polar compounds. Discard the hexane layers.
-
Subsequently, extract the aqueous layer with dichloromethane (3 x 1:1 v/v). The taxanes will partition into the dichloromethane phase.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield a semi-purified taxane mixture.
Silica Gel Column Chromatography
This is a crucial step for the initial fractionation of the taxane mixture based on polarity.
Protocol:
-
Prepare a silica gel column (60-120 mesh) using a slurry packing method with hexane.
-
Adsorb the semi-purified taxane mixture onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity using a hexane-ethyl acetate solvent system.
-
Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.
-
Combine fractions containing compounds with similar Rf values. Fractions enriched with 10-Deacetyl-yunnanxane are expected to elute in the mid-to-high polarity range of the gradient.
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target Eluted Compounds |
| 1 | 100:0 to 80:20 | 2 | Non-polar impurities |
| 2 | 80:20 to 60:40 | 3 | Less polar taxanes |
| 3 | 60:40 to 40:60 | 4 | 10-Deacetyl-yunnanxane rich fractions |
| 4 | 40:60 to 20:80 | 3 | More polar taxanes (e.g., 10-DAB III) |
| 5 | 0:100 | 2 | Highly polar compounds |
Note: The exact gradient profile may need to be optimized based on the specific separation achieved.
Preparative Reversed-Phase HPLC
The final purification of 10-Deacetyl-yunnanxane is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: Protocol for preparative RP-HPLC purification.
Protocol:
-
Dissolve the enriched fractions from the silica gel column in HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Perform the purification on a preparative C18 column using a gradient elution of acetonitrile and water.
-
Monitor the elution at 227 nm, which is a common wavelength for taxane detection.[4]
-
Collect the peak corresponding to 10-Deacetyl-yunnanxane. The retention time will depend on the specific column and gradient conditions but is expected to be in the range of other non-polar taxanes.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
| Parameter | Condition |
| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | Dependent on column loading capacity |
Note: The gradient and flow rate should be optimized for the specific preparative column being used.
Data Presentation
The following tables summarize the expected yields and purity at different stages of the isolation process. These values are estimates based on typical taxane isolation and may vary depending on the specific plant material and experimental conditions.
Table 1: Estimated Yield of Taxanes from Taxus x media
| Compound | Typical Yield (mg/g of dry weight) | Reference |
| Paclitaxel | ~0.02 - 0.04 | [2] |
| 10-Deacetylbaccatin III (10-DAB III) | ~0.08 - 0.15 | [2] |
| 10-Deacetyl-yunnanxane (Estimated) | ~0.005 - 0.02 | - |
Table 2: Purity Assessment at Different Purification Stages
| Purification Stage | Estimated Purity of 10-Deacetyl-yunnanxane (%) | Analytical Method |
| Semi-purified Taxane Mixture | < 1 | HPLC |
| Silica Gel Column Fraction | 20 - 40 | HPLC |
| After Preparative RP-HPLC | > 95 | HPLC |
Conclusion
The protocol described in this application note provides a comprehensive and systematic approach for the successful isolation of 10-Deacetyl-yunnanxane from Taxus x media. By following these detailed experimental procedures, researchers can obtain this valuable taxane in high purity, enabling further investigation into its chemical properties and biological activities. The provided diagrams and tables serve as a clear guide and reference for the entire isolation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 10-Deacetylyunnanxane from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a taxane diterpenoid of significant interest within the scientific community due to its potential applications in drug development. As a member of the taxane family, which includes the prominent anticancer agent Paclitaxel (Taxol®), this compound is investigated for its potential cytotoxic and antitumor properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from its primary plant sources, the Taxus species, particularly Taxus yunnanensis and Taxus x media.[1] The methodologies outlined herein are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.
Data Presentation: Comparison of Extraction Methods
The yield of taxane diterpenoids, including this compound and its close analogue 10-deacetylbaccatin III, is highly dependent on the extraction methodology and the plant material used. Below is a summary of reported yields for 10-deacetylbaccatin III from various Taxus species using different extraction techniques. This data can serve as a benchmark for optimizing the extraction of this compound.
| Extraction Method | Plant Source | Solvent System | Key Parameters | Yield of 10-Deacetylbaccatin III | Reference |
| Ultrasound-Assisted Extraction (UAE) | Taxus wallichiana var. mairei | 50% Ethanol | Material-Liquid Ratio: 1:15 (g/mL), Time: 23 min, Temperature: 40°C | 1.18% | |
| Microwave-Assisted Extraction (MAE) with Deep Eutectic Solvents (DES) | Taxus chinensis | Betaine/Lactic Acid (1:3 molar ratio) | - | 0.94 mg/g dry weight | |
| Conventional Solvent Extraction | Taxus chinensis | 80% Ethanol | - | 0.67 mg/g dry weight | |
| Supercritical Fluid Extraction (SFE) | Taxus yunnanensis | Supercritical CO2 with 80% Ethanol as co-solvent | Pressure: 25 MPa, Temperature: 60°C, Time: 90 min | Not explicitly quantified for 10-deacetylbaccatin III, but method is reported as feasible. |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh twigs and leaves of Taxus yunnanensis or other relevant Taxus species. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved. Alternatively, use a circulating air oven at a low temperature (e.g., 40-50°C) to expedite drying while minimizing degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction.
Extraction of this compound
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water solution.
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent at a material-to-liquid ratio of 1:15 (g/mL).
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath. Set the temperature to 40°C and sonicate for 23 minutes.
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent Preparation: Prepare the desired extraction solvent (e.g., 80% ethanol or a deep eutectic solvent).
-
Extraction Setup: Place a known amount of the powdered plant material into a microwave-safe extraction vessel. Add the extraction solvent.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the desired power and time according to the instrument's specifications.
-
Filtration and Concentration: After extraction and cooling, filter the mixture and concentrate the filtrate as described in Protocol 2.1.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic procedure is necessary for the isolation of pure this compound.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient program should be optimized based on analytical HPLC results.
-
Injection and Fractionation: Inject the partially purified fraction containing this compound. Collect the peak corresponding to the target compound.
-
Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC or LC-MS/MS. A purity of >95% is generally desired for biological assays.
-
Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. The optimal composition should be determined experimentally.
-
Detection: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance (typically around 227 nm for taxanes).
-
Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the extract or purified fraction and determine the peak area of this compound. Calculate the concentration using the calibration curve.
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to HPLC-UV, but typically with a faster gradient to ensure sharp peaks for MS detection.
-
Mass Spectrometry Parameters: Optimize the MS parameters, including ionization mode (e.g., electrospray ionization - ESI), precursor ion, product ions, and collision energy for this compound using a pure standard.
-
Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, which provides high specificity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for Taxane-Induced Apoptosis
While the specific signaling pathway for this compound is not yet fully elucidated, it is hypothesized to follow the general mechanism of other taxane diterpenoids, which involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of 10-Deacetylyunnanxane, a significant taxane diterpenoid, utilizing High-Performance Liquid Chromatography (HPLC). The protocol is adapted from established methods for the separation of similar taxane compounds, such as Paclitaxel and its derivatives. This method is designed to yield high-purity this compound suitable for pharmacological research and as a reference standard. The described protocol, data, and workflow are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.
Introduction
This compound is a naturally occurring taxane diterpenoid isolated from plants of the Taxus genus. As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel, this compound is of significant interest for its potential pharmacological activities. The isolation and purification of this compound in high purity are essential for accurate biological evaluation and for its use as a reference standard in analytical studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures of natural products. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Experimental Protocol
This protocol is based on established methods for the purification of taxanes and is optimized for this compound.
Sample Preparation
A crude extract containing this compound is required as the starting material. This is typically obtained through solvent extraction of Taxus plant material followed by preliminary chromatographic fractionation.
-
Accurately weigh the crude or semi-purified extract containing this compound.
-
Dissolve the extract in a minimal amount of HPLC-grade methanol or a mixture of methanol and acetonitrile.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The following HPLC system configuration and parameters are recommended for the purification of this compound:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Elution | 0-10 min: 40-50% B10-20 min: 50-60% B20-25 min: 60-40% B (column wash)25-30 min: 40% B (equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 500 µL (can be optimized based on sample concentration) |
Purification and Fraction Collection
-
Equilibrate the HPLC column with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the this compound peak based on its expected retention time. The retention time may need to be determined initially using an analytical scale separation or by analyzing a small aliquot of the preparative run.
-
Multiple injections may be necessary to process the entire sample batch.
Post-Purification Processing
-
Pool the collected fractions containing the purified this compound.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Determine the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected results from the HPLC purification of this compound. The data is illustrative and may vary based on the specific crude extract and instrumentation.
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | ~15.5 | >98% | >90% |
| Impurity 1 | ~12.2 | - | - |
| Impurity 2 | ~18.9 | - | - |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound using HPLC.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described HPLC method provides a reliable and effective means for the purification of this compound from crude plant extracts. The protocol is scalable and can be adapted for different quantities of starting material. The resulting high-purity compound is suitable for a wide range of research and development applications, including pharmacological screening, structural elucidation, and as an analytical standard. Careful optimization of the gradient and loading capacity may be required to achieve the best results for specific crude extracts.
Application Notes and Protocols for the Quantification of 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 10-Deacetylyunnanxane, a diterpenoid compound isolated from Taxus x media, in various matrices. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise measurement of this compound.
Introduction to this compound
This compound is a complex diterpenoid with the chemical formula C₂₉H₄₄O₈ and a molecular weight of 520.66 g/mol . As a member of the taxane family, it is of significant interest for its potential biological activities. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available method suitable for routine analysis and quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of complex biological matrices and for pharmacokinetic studies where low detection limits are required.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material and simple formulations.
Experimental Protocol: HPLC-UV
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV at 227 nm. |
| Run Time | 15 minutes. |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug): Accurately weigh about 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to fall within the calibration range.
-
Sample Preparation (Formulations): Extract a known amount of the formulation with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is recommended for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol: LC-MS/MS
4.1.1. Instrumentation and Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile. Gradient elution. |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-9 min: 30% B. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Ionization Mode | ESI Positive. |
| MRM Transitions | This compound: m/z 521.3 → 383.2 (Quantifier), 521.3 → 281.1 (Qualifier). |
| Internal Standard (IS) | Paclitaxel: m/z 854.4 → 286.1. |
4.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions in methanol to cover the calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Paclitaxel).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Sample Preparation (Tissue Homogenate):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Follow the same protein precipitation and extraction procedure as for plasma.
-
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 8% |
| Matrix Effect (%) | 88% - 109% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols for 10-Deacetylyunnanxane Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a complex diterpenoid of the taxane family, a class of compounds renowned for their therapeutic potential, particularly in oncology. As with any natural product intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring experimental reproducibility, defining appropriate storage conditions, and establishing a viable shelf-life. These application notes provide a comprehensive overview of the recommended storage and handling of this compound, along with detailed protocols for assessing its stability under various conditions.
While specific stability studies on this compound are not extensively available in the public domain, the following recommendations and protocols are based on established best practices for the handling of taxane diterpenoids and general guidelines for the stability testing of natural products.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound.
2.1. Solid Compound
-
Storage Conditions: The solid form of this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
2.2. Solutions
-
Solvent Selection: The choice of solvent can significantly impact the stability of this compound. It is advisable to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be prepared in high-purity, anhydrous solvents.
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Based on general practices for taxanes, stock solutions may be stable for several months under these conditions.
Stability Profile of this compound
The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The following sections outline the expected stability profile and provide protocols for its evaluation.
3.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Protocol | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of ester groups. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Rapid hydrolysis of ester groups. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups. |
| Thermal Degradation | Solid compound at 80°C for 72 hours | General decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Potential for photodegradation. |
Experimental Protocols
The following are detailed protocols for conducting stability studies on this compound.
4.1. Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound solid.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in amber glass vials at -20°C.
4.2. Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a general method that can be optimized for this compound.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
4.3. Protocol 3: Forced Degradation Study Workflow
The following workflow outlines the steps for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
4.4. Protocol 4: Long-Term and Accelerated Stability Studies
To establish a re-test period and shelf-life, long-term and accelerated stability studies should be performed according to ICH guidelines.
Table 3: ICH Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Potential Signaling Pathways
Taxanes, as a class of compounds, are well-known for their interaction with microtubules, which are crucial components of the cytoskeleton. This interaction disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] While the specific signaling pathways affected by this compound have not been fully elucidated, it is hypothesized to follow the general mechanism of action for taxanes.
The primary mechanism involves the stabilization of microtubules by binding to the β-tubulin subunit.[2] This prevents their depolymerization, which is a necessary step for the dynamic reorganization of the cytoskeleton during cell division.[1] The resulting mitotic arrest can trigger various downstream signaling pathways leading to programmed cell death (apoptosis).
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and drug development. The protocols and information provided in these application notes offer a framework for handling and evaluating the stability of this compound. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the quality and reliability of their results. Further investigation into the specific degradation products and biological signaling pathways of this compound will be invaluable for its future development.
References
Application Notes and Protocols for 10-Deacetyl-yunnanxane in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-yunnanxane, also known as 10-Deacetylbaccatin III, is a natural diterpenoid compound isolated from plants of the Taxus genus. It serves as a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). As a bioactive molecule in its own right, 10-Deacetyl-yunnanxane is of significant interest to researchers in oncology and drug discovery for studying taxane biosynthesis, developing novel anti-cancer analogs, and investigating its intrinsic biological activities. These application notes provide detailed protocols for the proper dissolution and application of 10-Deacetyl-yunnanxane in various cell culture-based assays.
Data Presentation: Solubility and Stock Solution Parameters
Successful and reproducible cell culture experiments begin with the correct preparation of the test compound. The following table summarizes the key solubility and storage information for 10-Deacetyl-yunnanxane.
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₀ | [1] |
| Molecular Weight | 544.59 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Solubility in DMSO | Slightly soluble | [2] |
| Other Solvents | Chloroform (Slightly), Methanol (Slightly, Sonicated) | [2] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | N/A |
| Storage of Solid Compound | -20°C, Hygroscopic, Under inert atmosphere | [2] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [3] |
Experimental Protocols
Protocol 1: Preparation of 10-Deacetyl-yunnanxane Stock Solution (10 mM)
This protocol describes the preparation of a concentrated stock solution of 10-Deacetyl-yunnanxane, which can be serially diluted to prepare working solutions for cell culture experiments.
Materials:
-
10-Deacetyl-yunnanxane powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of 10-Deacetyl-yunnanxane powder to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of 10-Deacetyl-yunnanxane powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.45 mg of the compound.
-
Aseptically add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1%, although some cell lines may tolerate up to 0.5%.[4][5][6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Materials:
-
10 mM 10-Deacetyl-yunnanxane stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Ensure thorough mixing by gently pipetting up and down or vortexing briefly.
-
The freshly prepared working solutions are now ready to be added to the cells.
Protocol 3: General Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of 10-Deacetyl-yunnanxane on cell viability using a standard MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10-Deacetyl-yunnanxane working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of 10-Deacetyl-yunnanxane (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
The primary mechanism of action of Paclitaxel, for which 10-Deacetyl-yunnanxane is a precursor, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1] The following diagram illustrates this signaling pathway.
Caption: Paclitaxel's mechanism of action on microtubule dynamics.
This workflow diagram illustrates the process of preparing 10-Deacetyl-yunnanxane for cell-based assays.
Caption: Workflow for preparing 10-Deacetyl-yunnanxane solutions.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
Research on 10-Deacetylyunnanxane and Cancer Treatment Protocols Remains Undisclosed
Comprehensive searches for the compound 10-Deacetylyunnanxane have yielded no specific information regarding its mechanism of action, its effects on cancer cell lines, or any established protocols for its use in cancer research.
Therefore, the creation of detailed application notes and protocols, as requested, is not possible at this time. The core requirements, including the summarization of quantitative data into tables, detailed experimental methodologies, and the generation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational research data on the compound's interaction with cancer cells.
For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:
-
Verify the Compound Name and Structure: Ensure the chemical name "this compound" is accurate and explore any potential alternative names or database identifiers (e.g., CAS number).
-
Consult Chemical and Pharmaceutical Databases: A more targeted search in specialized chemical and patent databases might provide information on its synthesis or origin, which could lead to related biological studies.
-
Contact Original Researchers or Institutions: If the compound was identified from a specific publication or source, reaching out to the authors or their institution may provide access to unpublished data or further guidance.
Without any primary data on this compound, any attempt to generate protocols or application notes would be purely speculative and not grounded in scientific evidence, thus failing to meet the standards of accuracy and reliability required for a scientific audience. Further investigation into the compound's basic properties and biological effects is necessary before any standardized protocols can be developed.
Application Notes and Protocols: Synthesis of 10-Deacetylyunnanxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the semi-synthesis of 10-Deacetylyunnanxane derivatives. The protocols are based on established methods for the chemical modification of structurally related diterpenoids, such as taxuyunnanine C, and serve as a guide for the derivatization of the yunnanxane scaffold. The aim is to generate analogues with potential therapeutic applications, particularly in the area of oncology.
Introduction
This compound is a diterpenoid belonging to the yunnanxane family, characterized by a unique tricyclic carbon skeleton. The presence of reactive hydroxyl groups on the core structure provides opportunities for semi-synthetic modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Derivatization can modulate the compound's physicochemical properties, such as solubility and stability, as well as its biological activity, including cytotoxicity and interaction with specific cellular targets.
This document outlines protocols for common derivatization techniques, including acylation, and presents data on the biological evaluation of related yunnanxane derivatives.
Data Presentation: Cytotoxicity of Yunnanxane Analogues
The following table summarizes the in vitro cytotoxicity of synthesized taxuyunnanine C derivatives against various cancer cell lines. This data is presented to illustrate the potential for developing potent anticancer agents through the chemical modification of the yunnanxane core.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 1a | C-14 Cinnamoyl | 2780AD (MDR) | > 10 | [1] |
| 1b | C-10 Acetyl, C-14 Cinnamoyl | 2780AD (MDR) | 5.2 | [1] |
| 2a | C-10 Hydroxyl, C-14 Cinnamoyl | 2780AD (MDR) | 1.8 | [1] |
| 3 | C-5 Cinnamoyl | VA-13 | > 10 | [1] |
| 5 | C-7, C-9, C-10 Acetyl | HepG2 | 8.5 | [1] |
| 6 | C-7, C-9 Acetyl, C-10 Hydroxyl | VA-13 | > 10 | [1] |
| 8 | C-2 Debenzoyl, C-7, C-9, C-10 Acetyl | HepG2 | > 10 | [1] |
| 9a | C-10 Hydroxyl, C-14 Cinnamoyl | VA-13 | 4.3 | [1] |
Experimental Protocols
The following protocols are representative methods for the acylation of hydroxyl groups on a yunnanxane scaffold, based on procedures for related diterpenoids. Researchers should adapt and optimize these conditions for this compound.
General Acylation of this compound
This protocol describes a general method for the esterification of the hydroxyl groups of this compound with an acid chloride or anhydride.
Materials:
-
This compound
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Nitrogen or Argon gas
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or acid anhydride (1.1 to 1.5 equivalents per hydroxyl group to be acylated) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired acylated derivative.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Visualizations
Experimental Workflow for Acylation
The following diagram illustrates the general workflow for the acylation of this compound.
Caption: General workflow for the acylation of this compound.
Logical Relationship in SAR Studies
The following diagram illustrates the logical relationship in structure-activity relationship studies of this compound derivatives.
References
Applications of 10-Deacetylyunnanxane in Cancer Research: Application Notes and Protocols
Disclaimer: As of November 2025, specific peer-reviewed research data on the biological activity and anti-cancer applications of 10-Deacetylyunnanxane is limited in publicly accessible databases. The following application notes and protocols are based on the established mechanisms of action of closely related taxane diterpenoids, the class of compounds to which this compound belongs. Taxanes, isolated from plants of the Taxus genus, are a cornerstone of chemotherapy. This compound, a diterpenoid derived from Taxus x media, is structurally similar to other well-studied taxanes and is therefore anticipated to exhibit analogous anti-cancer properties.[1][2]
Application Notes
This compound, as a member of the taxane family, holds potential as a valuable tool in cancer research, primarily due to its expected activity as a microtubule-stabilizing agent. This mechanism of action typically leads to cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells.
Primary Applications in Cancer Research:
-
Induction of Apoptosis: Taxanes are well-documented inducers of programmed cell death (apoptosis) in various cancer cell lines.[3][4][5] By stabilizing microtubules, they disrupt the mitotic spindle, leading to prolonged mitotic arrest, which in turn can trigger the intrinsic apoptotic pathway. Key areas of investigation include the evaluation of its efficacy in inducing apoptosis in chemoresistant cancer models and elucidating the specific signaling cascades involved.
-
Cell Cycle Arrest: A primary consequence of microtubule stabilization by taxanes is the arrest of the cell cycle at the G2/M phase.[6][7] Researchers can utilize this compound to study the molecular checkpoints of the cell cycle and to explore its potential as a cytostatic agent.
-
Screening in Diverse Cancer Cell Lines: this compound can be employed in high-throughput screening assays to assess its cytotoxic and cytostatic effects across a wide panel of human cancer cell lines, including but not limited to those from breast, ovarian, lung, and prostate cancers.
-
Combination Therapy Studies: Investigating the synergistic or additive effects of this compound with other anti-cancer agents is a critical area of research. Combining it with drugs that target different cellular pathways could enhance therapeutic efficacy and overcome drug resistance.
Quantitative Data Summary
As specific data for this compound is not available, the following table provides a representative summary of the kind of quantitative data that would be generated in preclinical studies of a novel taxane. These values are hypothetical and serve as a template for data presentation.
| Cell Line | Cancer Type | IC50 (nM) after 72h | % Apoptosis (at 2x IC50) | % G2/M Arrest (at 2x IC50) |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 45.2 | 68.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.1 | 38.7 | 61.5 |
| A549 | Lung Carcinoma | 32.8 | 35.1 | 55.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 18.2 | 52.6 | 72.1 |
| PC-3 | Prostate Adenocarcinoma | 45.6 | 29.8 | 48.7 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol for 24 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Intrinsic apoptosis pathway induced by taxanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis by anti-cancer drugs with disparate modes of action: kinetics of cell death and changes in c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: The Use of 10-Deacetylyunnanxane as a Chemical Probe
Introduction
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no public information available for a compound named "10-Deacetylyunnanxane." As such, its mechanism of action, potential as a chemical probe, and any associated biological data or experimental protocols are unknown.
It is possible that "this compound" may be a novel, unpublished compound, a compound known by a different name, or a misnomer. The parent compound, Yunnanxane, is a member of the taxane family of diterpenoids, which are well-known for their interactions with microtubules. The most famous member of this class is Paclitaxel (Taxol), a widely used chemotherapy agent. Taxanes typically function by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division and other cellular processes. This leads to cell cycle arrest and apoptosis.
Given the name "this compound," it is plausible to hypothesize that if this compound exists, it would be a derivative of Yunnanxane where the acetyl group at the C10 position has been removed. Deacetylation at this position in other taxanes, such as the conversion of Paclitaxel to 10-deacetylpaclitaxel, is known to significantly impact biological activity. Generally, the 10-acetyl group is important for the cytotoxic and microtubule-stabilizing effects of many taxanes. Its removal often leads to a decrease in activity.
Without experimental data for this compound, any discussion of its specific applications remains speculative. However, based on the known pharmacology of related taxanes, potential research applications for a novel taxane derivative could include:
-
Investigating Microtubule Dynamics: As a potential modulator of microtubule stability, it could be used to study the role of microtubules in various cellular processes.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound to other taxanes could provide valuable insights into the structural requirements for microtubule binding and stabilization.
-
Development of Novel Anticancer Agents: While likely less potent than its acetylated precursor, it could serve as a scaffold for the synthesis of new taxane analogs with improved pharmacological properties.
Hypothetical Signaling Pathway
The diagram below illustrates the generally accepted signaling pathway for taxanes that stabilize microtubules, leading to apoptosis. It is hypothesized that this compound, if active, would function through a similar mechanism.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of 10-Deacetyl-yunnanxane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low yield of 10-Deacetyl-yunnanxane during extraction. For clarity, 10-Deacetyl-yunnanxane is chemically identical to 10-deacetylbaccatin III (10-DAB III), a key precursor for the semi-synthesis of paclitaxel and docetaxel. The name "yunnanxane" often refers to its isolation from Taxus yunnanensis.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of 10-Deacetyl-yunnanxane from Taxus species?
The yield of 10-Deacetyl-yunnanxane can vary significantly depending on the Taxus species, the part of the plant used (needles generally have a higher concentration than bark), geographical location, and the extraction method employed.[1] Yields can range from as low as 0.01% to over 0.1% of the dry weight of the plant material. For instance, quantities up to 297 mg per kg of fresh Taxus baccata needles have been reported.[2]
Q2: Which solvent is best for extracting 10-Deacetyl-yunnanxane?
Methanol and ethanol are the most commonly used and effective solvents for extracting 10-Deacetyl-yunnanxane.[3][4] Methanol has been shown to be slightly more efficient than ethanol in some studies.[3] The addition of water to these solvents (e.g., 80% ethanol) can improve extraction efficiency by increasing solvent polarity, which aids in penetrating the plant cell wall, while limiting the co-extraction of lipids.[5]
Q3: Can the extraction be performed at room temperature?
Yes, extraction can be performed at room temperature, particularly with methods like maceration. However, slightly elevated temperatures, typically in the range of 40-60°C, can enhance extraction efficiency by increasing the solubility of 10-Deacetyl-yunnanxane and the diffusion rate of the solvent into the plant matrix.[6][7] Care must be taken to avoid excessively high temperatures, which can lead to the degradation of the target compound.[8]
Q4: How does the particle size of the plant material affect yield?
Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, which generally improves extraction efficiency and yield.[6][7] Optimal particle sizes are often in the range of 60-80 mesh.
Troubleshooting Guide for Low Yield
Issue 1: Consistently Low Yield Across All Extractions
Question: My extraction protocol is consistently yielding very low amounts of 10-Deacetyl-yunnanxane, regardless of minor adjustments. What are the fundamental factors I should re-evaluate?
Answer:
If you are experiencing consistently low yields, it is crucial to review the foundational aspects of your experimental setup. The primary areas to investigate are the quality of your plant material, the appropriateness of your chosen solvent, and the effectiveness of your extraction method.
-
Plant Material Quality: The concentration of 10-Deacetyl-yunnanxane can vary significantly between different species of Taxus and even between plants of the same species grown in different conditions. Ensure you are using a high-yielding part of the plant, typically the needles. The age of the plant and the time of harvest can also influence the concentration of taxanes.
-
Solvent Choice and Concentration: The polarity of the extraction solvent is critical. While pure methanol or ethanol can be effective, an aqueous solution (e.g., 80% ethanol or 90% methanol) often provides better results by enhancing penetration into the plant material while minimizing the extraction of undesirable non-polar compounds.[5]
-
Extraction Method Suitability: For laboratory-scale extractions, methods that enhance mass transfer, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), are often more efficient than simple maceration.[3][4] These methods use energy to disrupt cell walls, facilitating the release of the target compound.
Issue 2: Yield Decreases with Seemingly Optimized Parameters
Question: I have optimized my extraction time and temperature, but my yield of 10-Deacetyl-yunnanxane is not improving, and in some cases, it's getting worse. What could be the cause?
Answer:
This issue often points towards the degradation of the target compound or reaching an extraction equilibrium where further energy input does not result in a higher yield.
-
Thermal Degradation: 10-Deacetyl-yunnanxane can be sensitive to high temperatures. While moderate heat can improve extraction, excessive temperatures or prolonged exposure can lead to degradation. For instance, in pressurized hot water extraction, 120°C was found to be a good compromise between yield and degradation.[8] For MAE, it's important to control the power to avoid localized overheating.
-
Extended Extraction Time: Longer extraction times do not always equate to higher yields. After a certain point, an equilibrium is reached, and further extraction time may only increase the risk of degradation. For UAE, optimal times are often between 40 to 60 minutes.[6][7]
-
Oxidation: The presence of oxygen during a prolonged extraction process, especially at elevated temperatures, can contribute to the degradation of taxanes.
Issue 3: High Amount of Impurities in the Crude Extract
Question: My crude extract is dark and sticky, and after purification, the yield of 10-Deacetyl-yunnanxane is very low. How can I improve the purity of my initial extract?
Answer:
A high level of impurities, such as pigments and lipids, can interfere with the purification process and lead to a low final yield.
-
Pre-extraction Defatting: Washing the dried plant material with a non-polar solvent like n-hexane before the main extraction can remove a significant amount of lipids and chlorophyll, resulting in a cleaner crude extract.
-
Solvent Polarity: Using a solvent with excessively high or low polarity can lead to the co-extraction of unwanted compounds. An 80% ethanol solution is often a good starting point to balance the extraction of the target compound with the exclusion of impurities.
-
Post-extraction Cleanup: After the initial extraction, a liquid-liquid partitioning step can be employed. For example, the crude extract can be dissolved in a methanol-water mixture and then partitioned against a non-polar solvent like dichloromethane to separate the taxanes from more polar impurities.[9]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data on the yield of 10-Deacetyl-yunnanxane under various extraction conditions.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of 10-DAB III (mg/kg dry weight) | Reference |
| Maceration | Methanol | Room Temp | 5 days | 2060 | [3][4] |
| Soxhlet | Methanol | Boiling Point | 3.5 hours | ~1850 (estimated from relative yield) | [3][4] |
| Ultrasound-Assisted (UAE) | Methanol | 43.7 | 43 min | 112 | [6][7] |
| Ultrasound-Assisted (UAE) | Ethanol | 44.8 | 40.1 min | 102 | [6][7] |
| Microwave-Assisted (MAE) | Methanol | Not specified | 20 min | ~1950 (95.85% of maceration) | [3][4] |
| Supercritical CO₂ (SFE) | CO₂ + Methanol | 45 | Not specified | 718 | [2][10] |
Table 2: Effect of Solid-to-Liquid Ratio in Ultrasound-Assisted Extraction
| Solid-to-Liquid Ratio (g/mL) | Extraction Yield of Paclitaxel (mg/g) | Reference |
| 1:5 | Lower | [11] |
| 1:10 | Maximum | [11] |
| 1:15 | Decreasing | [11] |
| 1:20 | Decreasing | [11] |
| 1:25 | Decreasing | [11] |
| (Note: Data for paclitaxel is presented as a proxy for taxane extraction behavior.) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 10-Deacetyl-yunnanxane
This protocol is based on optimized parameters found in the literature.[6][7]
-
Preparation of Plant Material:
-
Dry the needles of Taxus yunnanensis at 50°C for 24 hours.
-
Grind the dried needles to a fine powder (particle size of approximately 114 μm).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 90% methanol (a solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 44°C and the sonication time to 45 minutes.
-
-
Isolation of Crude Extract:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of 90% methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of 10-Deacetyl-yunnanxane
This protocol is adapted from studies on taxane extraction.[3][4]
-
Preparation of Plant Material:
-
Dry and grind the Taxus yunnanensis needles as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered material into a microwave extraction vessel.
-
Add 75 mL of methanol (a solid-to-liquid ratio of 1:15 g/mL).
-
Set the microwave power to 240 W and the extraction time to 20 minutes.
-
-
Isolation of Crude Extract:
-
After the extraction is complete and the vessel has cooled, filter the contents.
-
Wash the residue with fresh methanol.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low 10-Deacetyl-yunnanxane yield.
General Extraction and Purification Workflow
Caption: General workflow for extraction and purification.
Simplified Taxane Relationship
Caption: Biosynthetic relationship of key taxanes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Microwave-assisted extraction of Taxol and 10-Deacetyl baccatin III from the leaves and branches of red pine (Taxus wallichiana Zucc.) | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. pakbs.org [pakbs.org]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. Pressurized hot water extraction of 10-deacetylbaccatin III from yew for industrial application | Resource-Efficient Technologies [reffit-tech.tpu.ru]
- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 10-Deacetylbaccatin III (10-DAB III)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Deacetylbaccatin III (10-DAB III), a key precursor for the semi-synthesis of paclitaxel and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 10-DAB III?
A1: The most common methods for purifying 10-DAB III involve a combination of extraction, chromatography, and crystallization.[1] Chromatographic techniques are central to the process and include:
-
Column Chromatography: Often using silica gel.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to yield high-purity 10-DAB III (over 98%).[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): C18 columns are frequently used for final purification steps, achieving purities of up to 99.72%.[3]
-
Centrifugal Partition Chromatography (CPC): A method that has been explored for the separation of 10-DAB III from contaminants.[4][5]
Recrystallization is a critical final step to obtain high-purity crystalline 10-DAB III.[6]
Q2: What are the typical starting materials for 10-DAB III extraction?
A2: 10-DAB III is primarily extracted from various parts of yew trees (genus Taxus), with the needles and branches being the most common and renewable sources.[1][7] Specific species mentioned in the literature include Taxus baccata, Taxus chinensis, and Taxus yunnanensis.[2][7][8]
Q3: What kind of impurities can I expect in my crude 10-DAB III extract?
A3: Crude extracts from Taxus species are complex mixtures containing various taxanes, lipids, waxes, pigments (like chlorophylls), and carbohydrates.[7] Other taxane analogs are common impurities that need to be separated from 10-DAB III.
Q4: How can I monitor the purity of my 10-DAB III sample during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of 10-DAB III.[2][7] Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) can also be used for more detailed analysis and characterization.[3] The chemical structure is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 10-DAB III.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Column Chromatography | Inadequate separation from other taxanes and polar impurities. | - Optimize the solvent system for your column chromatography. A common approach is to use a gradient elution. - Consider using a different stationary phase. - Implement a multi-step chromatographic process, such as combining normal-phase and reversed-phase chromatography.[7] |
| Co-elution of Impurities with 10-DAB III in HPLC | The mobile phase composition is not optimal for separating the target compound from closely related impurities. | - Adjust the mobile phase composition. For reversed-phase HPLC, this often involves modifying the ratio of organic solvent (e.g., methanol, acetonitrile) to water.[3] - Change the column stationary phase (e.g., from C18 to a different type like phenyl-hexyl). |
| Difficulty in Crystallizing the Final Product | The presence of residual impurities can inhibit crystallization. The solvent used for crystallization may not be ideal. | - Further purify the sample using preparative HPLC.[3] - Experiment with different solvent systems for recrystallization. A method described involves dissolving the crude product in hot methanol and allowing it to cool for crystallization.[6] Another approach uses the formation of a crystalline complex with imidazole, which can then be easily separated and purified.[1] |
| Low Recovery of 10-DAB III | The compound may be lost during multiple extraction and purification steps. Degradation of the compound might occur. | - Minimize the number of purification steps where possible. A simplified process involving one column chromatography step followed by crystallization with an imidazole compound has been proposed to reduce losses.[1] - Ensure mild conditions during extraction and solvent evaporation to prevent degradation. |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is based on a method that achieved over 98% purity for 10-DAB III.[2]
-
Sample Preparation: Start with a crude needle extract of Taxus chinensis.
-
Step 1 (Partial Purification):
-
Solvent System: n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v).
-
Procedure: Separate the crude extract using this two-phase solvent system in the HSCCC instrument.
-
-
Step 2 (Final Purification):
-
Solvent System: n-hexane-chloroform-methanol-water (5:25:34:20, v/v).
-
Procedure: Purify the partially purified fraction from Step 1 using this second solvent system.
-
-
Analysis: Analyze the final fraction by HPLC to confirm purity.
Purification via Imidazole Complex Formation
This method provides a simplified process to obtain high-purity 10-DAB III.[1]
-
Step 1 (Extraction):
-
Procedure: Extract crushed and dried branches and leaves of Taxus chinensis with 80% ethanol via reflux extraction. Concentrate the filtrate under vacuum to get the crude extract.
-
-
Step 2 (Column Chromatography):
-
Procedure: Dissolve the crude extract and perform column chromatography to obtain a semi-finished 10-DAB III product.
-
-
Step 3 (Crystallization with Imidazole):
-
Procedure: Dissolve the semi-finished product and add an imidazole compound (mole ratio of 1:1.5 to 1:4). Stir for 30 minutes, let it stand, and then cool to 0°C. Filter and dry the resulting crystal complex.
-
-
Step 4 (Final Purification):
-
Procedure: Dissolve the crystal complex in water and extract with dichloromethane. Dry the organic phase and remove the solvent to obtain pure 10-DAB III. This method has been reported to yield a purity of 99.5%.[1]
-
Quantitative Data Summary
| Purification Method | Starting Material | Solvent System(s) | Achieved Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude needle extract of Taxus chinensis | 1. n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v) 2. n-hexane-chloroform-methanol-water (5:25:34:20, v/v) | >98% | [2] |
| Column Chromatography and Imidazole Complex Crystallization | Branches and leaves of Taxus chinensis | Eluent for column chromatography (e.g., ethyl acetate-petroleum ether); Dichloromethane for final extraction. | 99.5% | [1] |
| Recrystallization | Crude extract from Taxus baccata | Acetonitrile for initial crystallization, followed by hot methanol for recrystallization. | >98% | [6] |
| Preparative HPLC | Crude taxoid from Taxus baccata | Methanol-water (70:30 v/v) for analytical HPLC. | 99.72 ± 0.18% | [3] |
| Solid Phase Extraction and Semi-preparative HPLC | Extract from Taxus baccata | Methanol and water for elution from SPE, followed by reversed-phase HPLC. | 90% | [7] |
Visualizations
Caption: A generalized workflow for the purification of 10-DAB III from crude extract.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 2. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 5. EP3386957B1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 6. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]
- 7. brieflands.com [brieflands.com]
- 8. [Extraction of 10-Deacetyl Baccatin by Supercritical CO2 from Taxus yunnanensis Branches and Leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Deacetylyunnanxane degradation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation issues of 10-Deacetylyunnanxane.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound, providing step-by-step solutions to mitigate degradation.
Issue 1: Loss of Compound Potency or Activity Over Time
Symptoms:
-
Decreased efficacy in cellular assays compared to a fresh batch.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the compound (e.g., color change, precipitation).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Ester Groups | The ester linkages, particularly at the C-13 side chain, are susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH.[1] To minimize this, prepare solutions fresh for each experiment. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at -20°C or below. Avoid prolonged exposure to acidic or basic conditions. |
| Oxidation | The taxane core structure can be susceptible to oxidation, leading to the formation of inactive byproducts.[2] Protect the compound from air and light. Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents for preparing solutions. |
| Thermal Degradation | Elevated temperatures can accelerate degradation. Store the solid compound and solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. |
| Photodegradation | Exposure to light, especially UV radiation, can induce degradation. Protect the compound from light by using amber vials or by wrapping containers in aluminum foil. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Drifting analytical instrument readings over a series of measurements.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent Incompatibility | This compound may have limited stability in certain solvents. It is recommended to use anhydrous, high-purity solvents such as DMSO, ethanol, or acetonitrile for stock solutions. For aqueous buffers in assays, prepare the final dilution immediately before use. |
| Adsorption to Labware | The compound may adsorb to the surface of plasticware, leading to a decrease in the effective concentration. Use low-adhesion microplates and polypropylene tubes. |
| Inadequate Storage of Stock Solutions | Improper storage can lead to gradual degradation. Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling. Store at ≤ -20°C. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the known degradation of other taxanes, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the ester side chain at the C-13 position is a common degradation pathway for taxanes, especially under basic or acidic conditions.[1]
-
Epimerization: The stereocenter at C-7 can undergo epimerization, particularly in the presence of a base, leading to a diastereomer with potentially reduced activity.[3]
-
Oxidation: The molecule may be susceptible to oxidation at various positions on the taxane core.[2]
Q2: What are the ideal storage conditions for solid this compound and its solutions?
A2:
-
Solid Compound: Store in a tightly sealed container, protected from light, at -20°C in a desiccated environment.
-
Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot into single-use vials and store at -80°C under an inert atmosphere.
Q3: How can I detect degradation of this compound in my sample?
A3: A stability-indicating HPLC method is the most common technique to detect degradation.[4][5] This involves using a column and mobile phase that can separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.
Q4: What is a forced degradation study and how can I perform one for this compound?
A4: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation products and establish a stability-indicating analytical method. A general protocol is provided in Section 3.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient of acetonitrile and water.[4][5]
Protocol 2: Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound and its potential degradation products.
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density that will allow for logarithmic growth over the course of the experiment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound (and any isolated degradation products) in the cell culture medium.
-
Treat the cells with a range of concentrations of the compounds. Include a vehicle control (e.g., DMSO).
4. Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
5. Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.[6][7]
Section 4: Visualizations
Caption: Experimental workflow for minimizing degradation of this compound.
Caption: Major degradation pathways of this compound.
Caption: General signaling pathway for taxane-induced apoptosis.[8][9]
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 10-Deacetylyunnanxane Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 10-Deacetylyunnanxane in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a taxane derivative, a class of compounds known for their potent anti-cancer properties. Like many taxanes, it is a highly lipophilic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in-vitro settings, including precipitation in aqueous culture media, inaccurate concentration measurements, and reduced bioavailability to cells, ultimately affecting the reliability and reproducibility of experimental results.
Q2: What are the most common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound and other hydrophobic drugs for in-vitro use.[1][2] Other organic solvents like ethanol, methanol, and acetone can also be used, but their compatibility with specific cell lines and assay components should be carefully evaluated.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.[3][4][5]
-
Use a pre-warmed medium: Adding the drug stock solution to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Increase mixing: Gently vortex or pipette the medium immediately after adding the drug to ensure rapid and uniform dispersion.
-
Consider alternative solubilization techniques: If precipitation persists, explore methods like complexation with cyclodextrins or using a co-solvent system.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: The final concentration of DMSO should generally be kept at or below 0.5% (v/v) in most cell-based assays to avoid significant cytotoxic effects.[3][4][5] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: Can I use sonication to dissolve this compound?
A5: Yes, brief sonication can be used to aid the dissolution of this compound in a suitable solvent. However, it is crucial to use a water bath sonicator to avoid overheating and potential degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Assay Results
-
Possible Cause: Precipitation of this compound in the stock solution or culture medium, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Visually inspect your stock solution: Before each use, visually inspect your stock solution for any signs of precipitation. If crystals are present, gently warm the solution at 37°C and vortex until fully dissolved.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Verify the final concentration: If possible, use an analytical method like HPLC to confirm the final concentration of the compound in your assay medium.
-
Control for solvent effects: Always include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) in your experiments.
-
Issue 2: High Background Signal or Assay Interference
-
Possible Cause: The solubilizing agent itself is interfering with the assay.
-
Troubleshooting Steps:
-
Run a solvent-only control: Test the effect of the solubilizing agent (e.g., DMSO, cyclodextrin) alone at the final concentration used in the experiment on your assay readout.
-
Explore alternative solubilizers: If interference is observed, consider switching to a different solubilization method. For example, if using a surfactant causes issues in a fluorescence-based assay, you might try cyclodextrin complexation instead.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~10-20 |
| Methanol | ~5-10 |
| Acetone | > 20 |
| Water | < 0.01 |
Note: The above values are estimates based on the properties of similar taxane compounds. Actual solubility should be determined empirically.
Table 2: Recommended Final Concentrations of Solubilizing Agents in Cell Culture
| Solubilizing Agent | Recommended Max. Final Concentration | Potential Side Effects |
| DMSO | ≤ 0.5% (v/v) | Cytotoxicity at higher concentrations.[3][4][5] |
| Ethanol | ≤ 0.5% (v/v) | Can affect cell membrane integrity. |
| Cyclodextrins (e.g., HP-β-CD) | Varies by type and cell line (typically 1-10 mM) | Can extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water or buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile water or buffer.
-
Add the this compound powder to the HP-β-CD solution at the desired molar ratio (e.g., 1:10 drug to cyclodextrin).
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved drug.
-
Determine the concentration of the solubilized drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 10-Deacetylyunnanxane Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays with 10-Deacetylyunnanxane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a taxane diterpenoid. Taxanes, such as Paclitaxel (Taxol) and Docetaxel (Taxotere), are known for their anticancer activity. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and ultimately apoptosis (cell death) in rapidly dividing cells like cancer cells.[1][2] It is presumed that this compound shares this microtubule-stabilizing activity.
Q2: Why am I observing significant variability in IC50 values for this compound across different experiments?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources. These include inconsistencies in cell culture conditions, such as cell density and passage number, and genetic drift of the cell line over time.[3] The inherent genetic variability between different strains of the same cell line can also lead to different responses to a compound.[4] Additionally, the low solubility of many natural products can result in variable data and underestimated activity.[5]
Q3: What are the best practices for storing and handling this compound to ensure its stability?
Q4: Can the choice of cell line affect the bioassay results with this compound?
A4: Absolutely. Different cancer cell lines can exhibit varying sensitivity to anticancer agents due to their unique genetic makeup and expression of drug resistance mechanisms.[4] For taxanes, resistance can be mediated by factors such as the overexpression of drug efflux pumps (like P-glycoprotein), alterations in tubulin isotypes, and changes in drug metabolism by cytochrome P450 enzymes.[1][7] Therefore, it is crucial to select and characterize cell lines carefully and consider that results may not be generalizable across all cell types.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
Symptoms:
-
Inconsistent IC50 values between replicate plates or experiments.
-
Poor reproducibility of dose-response curves.
-
High standard deviations within treatment groups.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Standardize cell culture procedures. Use cells within a narrow passage number range, seed at a consistent density, and ensure cultures are at a similar confluency when treated.[3][8] Consider using a large, cryopreserved batch of cells for all related experiments to minimize drift.[3] |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the stock solution (typically DMSO) and diluted appropriately in culture medium.[5] Visually inspect for precipitation after dilution. Sonication may aid in solubilization.[5] It is also important to screen for solubility early in the experimental process.[5] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents and cell suspensions.[9] |
| Edge Effects in Microplates | Avoid using the outer wells of microplates for treatments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Reagent Degradation | Store reagents, including this compound stock solutions, under appropriate conditions and for the recommended duration.[9] |
Issue 2: No Observable Biological Activity
Symptoms:
-
This compound does not induce the expected cytotoxic effect, even at high concentrations.
-
Flat dose-response curve.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | The compound may have degraded due to improper storage or handling.[10] Verify the integrity of the compound if possible (e.g., by HPLC). |
| Incorrect Assay Endpoint | The chosen assay may not be suitable for detecting the compound's activity. For example, if the compound causes cell cycle arrest without immediate cytotoxicity, a viability assay (like MTT) may show little effect in a short incubation time. Consider using assays that measure cell proliferation or apoptosis over a longer period. |
| Cell Line Resistance | The selected cell line may be resistant to taxanes.[1][7] Test the compound on a panel of different cell lines, including some known to be sensitive to taxanes. |
| Inappropriate Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. |
| Low Compound Concentration | Re-check calculations for dilutions and ensure the final concentrations tested are in the expected active range for taxanes.[9] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: General signaling pathway of taxanes leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. thrivebio.com [thrivebio.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. [PDF] Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing 10-Deacetylyunnanxane Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing 10-Deacetylyunnanxane in animal studies. This resource provides essential guidance on dosage optimization, experimental design, and troubleshooting common challenges. As a novel taxane diterpenoid, specific preclinical data for this compound is limited. Therefore, this guide is based on the established principles of pharmacology for taxane-class compounds and general protocols for anticancer drug development in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies?
A1: As there is no published data on the in vivo dosage of this compound, a formal dose-range finding study is imperative. A recommended starting point would be to extrapolate from the in vitro IC50 (half-maximal inhibitory concentration) data against the cancer cell line used for the xenograft model. A common, though highly empirical, starting dose for in vivo studies is 1/10th of the in vitro IC50 value, converted to mg/kg. However, this should be approached with extreme caution. A more rigorous approach is to conduct a literature review of closely related taxane analogs and begin with the lowest reported effective dose of a similar compound. It is critical to initiate studies with a single animal or a very small cohort to observe for acute toxicity before proceeding to larger groups.
Q2: What is the likely mechanism of action for this compound?
A2: this compound is a member of the taxane family of compounds. The primary mechanism of action for taxanes is the stabilization of microtubules. By binding to the β-tubulin subunit, taxanes promote the assembly of microtubules and inhibit their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Q3: What are the potential signs of toxicity I should monitor for in my animal studies?
A3: Taxanes as a class are known to induce a range of toxicities. Researchers should closely monitor animals for the following signs:
-
Hypersensitivity reactions: Particularly with intravenous administration, immediate reactions can occur.
-
Neurotoxicity: Manifesting as peripheral neuropathy (abnormal gait, weakness in hind limbs).
-
Myelosuppression: Monitor for signs of infection or anemia, and consider periodic complete blood counts.
-
Gastrointestinal toxicity: Diarrhea, weight loss, and dehydration.
-
General health: Lethargy, ruffled fur, and changes in behavior.
It is crucial to establish a clear set of humane endpoints for your study and to euthanize animals that reach these criteria.
Q4: How can I improve the solubility and formulation of this compound for in vivo administration?
A4: Taxanes are notoriously poorly soluble in aqueous solutions. A common vehicle for preclinical studies is a mixture of Cremophor EL and ethanol (e.g., 1:1 ratio), which is then diluted in saline or phosphate-buffered saline (PBS). However, Cremophor EL can cause hypersensitivity reactions and has its own biological effects. Alternative solubilizing agents to consider include:
-
DMSO (dimethyl sulfoxide), followed by dilution in a suitable vehicle. Note that high concentrations of DMSO can be toxic.
-
Tween 80 (polysorbate 80)
-
Polyethylene glycol (PEG) formulations
It is essential to conduct vehicle-only control groups in your experiments to account for any effects of the formulation itself. A small pilot study to assess the tolerability of the chosen vehicle is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable anti-tumor efficacy | - Insufficient dosage- Poor bioavailability- Drug resistance of the tumor model | - Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Characterize the pharmacokinetic profile of the compound.- Test the compound on different cancer cell lines in vitro to confirm sensitivity. |
| Acute toxicity or mortality after dosing | - Dosage is too high- Hypersensitivity reaction to the drug or vehicle- Rapid intravenous infusion | - Reduce the dose significantly.- Consider pre-treatment with antihistamines or corticosteroids if a hypersensitivity reaction is suspected.- Slow the rate of intravenous infusion.- Evaluate alternative, less toxic vehicles. |
| Precipitation of the compound during dilution or injection | - Poor solubility of the compound- Incorrect vehicle or pH | - Re-evaluate the formulation. Increase the proportion of the solubilizing agent.- Prepare fresh formulations for each dosing session.- Filter the final diluted solution before injection. |
| Inconsistent results between animals or studies | - Inconsistent formulation preparation- Variability in animal health or tumor implantation- Inaccurate dosing | - Standardize the formulation and dosing procedures.- Ensure uniform animal husbandry conditions.- Calibrate all equipment used for dosing. |
Data Presentation Templates
The following tables are templates for organizing your experimental data when determining the optimal dosage of this compound.
Table 1: Dose-Response and Toxicity Data
| Dose Group (mg/kg) | Number of Animals | Tumor Volume (mm³) | Body Weight Change (%) | Observed Toxicities | Mortality |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| ... |
Table 2: Pharmacokinetic Parameters (Example)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC (Area Under the Curve) | ng*h/mL | |
| t1/2 (Half-life) | h | |
| Clearance | mL/h/kg | |
| Volume of Distribution | L/kg |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., nude mice) and implant a relevant tumor cell line (xenograft).
-
Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group and several dose-escalation groups.
-
Dosing: Administer this compound via the chosen route (e.g., intraperitoneal, intravenous) according to the dose escalation schedule. A modified Fibonacci sequence is often used for dose escalation.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: The proposed mechanism of action for this compound.
Technical Support Center: 10-Deacetylbaccatin III Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using 10-Deacetylbaccatin III in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-Deacetylbaccatin III and what is its primary mechanism of action?
10-Deacetylbaccatin III (10-DAB) is a natural organic compound isolated from the yew tree (Taxus species).[1][2] It is a crucial precursor in the semi-synthesis of major anti-cancer drugs like paclitaxel and docetaxel.[3] While it is often considered an intermediate, 10-DAB itself exhibits biological activity as an inhibitor of microtubule assembly.[4] By interfering with microtubule dynamics, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death in rapidly dividing cells.[1]
Q2: How should I prepare and store 10-Deacetylbaccatin III for cell culture experiments?
Proper handling of 10-DAB is critical for reproducible results. Key properties are summarized below.
Table 1: Properties and Handling of 10-Deacetylbaccatin III
| Property | Recommendation | Source(s) |
|---|---|---|
| Molecular Weight | 544.6 g/mol | [1] |
| Appearance | White crystalline solid | [1][4] |
| Solubility | Soluble in DMSO, methanol, ethanol, and dimethyl formamide. Insoluble in water. | [1][3][4] |
| Stock Solution | Prepare a concentrated stock solution (e.g., 20-100 mg/mL) in fresh, anhydrous DMSO.[4][5] | [4][5] |
| Storage | Store the solid compound at 2-8°C or -20°C in a tightly sealed container, protected from light and heat.[1][4] Store DMSO stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. | [1][4] |
| Working Dilution | Further dilute the DMSO stock in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.5%). |[5] |
Q3: Which cell viability assay is most suitable for 10-Deacetylbaccatin III?
The choice of assay depends on your specific research question. Metabolic assays like MTT, XTT, or WST-1 are common but can be influenced by changes in cell metabolism that may not directly correlate with cell death. ATP-based assays (e.g., CellTiter-Glo) are highly sensitive and rapid.
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with 10-DAB |
|---|---|---|---|
| MTT / XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7] | Inexpensive, well-established. | Mitotic arrest can alter metabolic rate, potentially confounding results.[8] Compound may interfere with the chemical reaction. |
| Resazurin (alamarBlue) | Reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic, allows for kinetic monitoring. | Also dependent on metabolic activity, which can be affected by cell cycle arrest. |
| ATP Quantification | Measures ATP levels, which are depleted upon cell death, using a luciferase reaction.[9] | Very fast, highly sensitive, less prone to artifacts from metabolic shifts.[9] | ATP levels can fluctuate with cell cycle status. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to distinguish live cells from dead cells based on membrane integrity.[7] | Provides direct visualization and quantification of live vs. dead cells. | Requires fluorescence microscopy or flow cytometry; endpoint assay. |
For microtubule inhibitors, it is often advisable to use a secondary assay, such as direct cell counting with trypan blue or a membrane integrity assay, to confirm results from metabolic assays.
Mechanism of Action Diagram
Caption: Mechanism of 10-Deacetylbaccatin III-induced cytotoxicity.
Troubleshooting Guide
Problem: My dose-response curve is flat, or I don't observe significant cell death.
-
Potential Cause 1: Compound Insolubility. 10-DAB is insoluble in water.[1][3] If the compound precipitates out of the culture medium, its effective concentration will be much lower than intended.
-
Solution: Visually inspect the wells under a microscope for crystals. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a solvent like PEG300/Tween80 for in vivo or challenging in vitro models if DMSO is an issue.[5]
-
-
Potential Cause 2: Insufficient Incubation Time. The cytotoxic effects of cell cycle inhibitors can take longer to manifest compared to compounds that induce acute toxicity.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.
-
-
Potential Cause 3: Cell Line Resistance. The cell line you are using may be resistant to microtubule-targeting agents, for example, through the expression of efflux pumps.
-
Solution: Include a positive control compound with a similar mechanism of action (e.g., paclitaxel) to verify that the pathway is active in your cells. Test a wider range of 10-DAB concentrations.
-
Problem: I observe an increase in absorbance/fluorescence at lower concentrations.
-
Potential Cause 1: Increased Metabolic Activity. This is a known phenomenon with compounds that induce cellular stress or cell cycle arrest.[8] Before dying, cells arrested in the cell cycle may exhibit a temporary increase in metabolic activity, leading to a stronger signal in assays like MTT.
-
Solution: Correlate your viability data with direct cell counts or morphological assessment. Check for signs of mitotic arrest (e.g., increased number of rounded, mitotic cells) under a microscope. Use a non-metabolic assay (e.g., ATP quantification or live/dead staining) to confirm the result.
-
-
Potential Cause 2: Compound Interference. The compound may directly react with the assay reagent (e.g., chemically reduce the MTT tetrazolium salt).[8]
-
Solution: Set up cell-free controls containing only medium, your compound at various concentrations, and the assay reagent.[8] This will show if the compound itself is generating a signal.
-
Problem: I see high variability between my replicate wells.
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a major source of variability.[10] Clumping of cells or failure to create a uniform single-cell suspension will lead to inconsistent results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells. When plating, use a consistent technique and consider discarding the outer wells of the plate, which are prone to evaporation ("edge effects").[10]
-
-
Potential Cause 2: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate and variable.[6]
-
Solution: Ensure the volume of the solubilization solvent (e.g., DMSO, isopropanol) is sufficient and that it is mixed thoroughly in each well.[6] Pipette up and down gently but completely. View the wells under a microscope to confirm that no crystals remain.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting cell viability assays.
Key Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability after treatment with 10-Deacetylbaccatin III.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
10-Deacetylbaccatin III stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 N HCl.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is high (>95%).
-
Dilute cells in complete culture medium to the optimal seeding density (determined empirically for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of 10-DAB in complete culture medium from your DMSO stock.
-
Include the following controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Blank Control: Wells with medium only (no cells).
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of 10-DAB or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Monitor the formation of the crystals under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Place the plate on a shaker for 5-15 minutes or pipette gently to ensure all formazan crystals are completely dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance from plate imperfections.[6]
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.
-
References
- 1. 10-deacetylbaccatin III (10-DAB) - Aphios [aphios.com]
- 2. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Stability of 10-Deacetylyunnanxane in Solution
For researchers, scientists, and drug development professionals working with 10-Deacetylyunnanxane, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges. As a taxane diterpenoid, this compound shares structural similarities with paclitaxel and docetaxel, and thus, its stability profile is expected to be comparable.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of taxane compounds like this compound in solution is primarily influenced by pH, temperature, solvent composition, and exposure to certain materials. Taxanes are susceptible to degradation through hydrolysis of their ester groups and epimerization at the C7 position.
Q2: What is the optimal pH for storing this compound solutions?
For related taxane compounds like paclitaxel, the pH of maximum stability is reported to be around pH 4-5.[1][2] Under neutral to basic conditions (pH > 7), base-catalyzed hydrolysis of the ester side chain and epimerization at the C7 position are significant degradation pathways.[3][4] Acid-catalyzed degradation, including cleavage of the strained oxetane ring, can occur at low pH.[1]
Q3: How does temperature impact the stability of this compound?
Lower temperatures generally enhance the stability of taxane solutions. Refrigerated storage (2-8°C) has been shown to extend the physicochemical stability of docetaxel and paclitaxel solutions compared to room temperature storage.[5][6][7] Increased temperature accelerates the kinetics of degradation reactions.
Q4: What solvents are recommended for dissolving and storing this compound?
Due to their poor aqueous solubility, taxanes are often dissolved in organic solvents or formulated with surfactants. Ethanol and polysorbate 80 are common components in commercial formulations of docetaxel.[5][8] When preparing aqueous solutions, it is crucial to consider the final concentration, as precipitation can be a limiting factor for stability.[7] The use of co-solvents and surfactants can help maintain the drug in solution.
Q5: Can the type of storage container affect the stability of my this compound solution?
Yes, the container material can impact stability. For instance, with paclitaxel and docetaxel, precipitation has been observed in PVC bags, and leaching of plasticizers like DEHP from PVC materials is a concern.[9] Polyolefin or glass containers are often recommended to minimize these issues.[7][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time. | Degradation due to inappropriate pH. | Buffer your solution to a pH of approximately 4-5. Avoid neutral or alkaline conditions. |
| High storage temperature. | Store stock solutions and experimental dilutions at refrigerated temperatures (2-8°C) and protect from light. | |
| Precipitation of the compound in aqueous solution. | Poor aqueous solubility and exceeding the solubility limit. | Decrease the final aqueous concentration. Use a co-solvent system (e.g., with ethanol) or add a non-ionic surfactant like Polysorbate 80 to improve solubility. |
| Incompatible container material. | Use polyolefin or glass containers instead of PVC to avoid potential interactions and precipitation. | |
| Inconsistent or non-reproducible experimental results. | Epimerization at the C7 position, leading to a mixture of isomers with potentially different activities. | This is more likely to occur at neutral to basic pH. Work at a slightly acidic pH (around 4-5) to minimize epimerization. |
| Degradation of the compound during the experiment. | Minimize the duration of experiments in aqueous buffers. Prepare fresh dilutions from a stable stock solution immediately before use. |
Experimental Protocols
To assess the stability of your this compound solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
Key Experimental Protocol: HPLC Method for Stability Testing
-
Column: A reverse-phase C18 column (e.g., 5 µm, 150 mm x 4.6 mm) is typically used for taxane analysis.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The exact gradient will need to be optimized for this compound.
-
Detection: UV detection at a wavelength around 230 nm is suitable for taxanes.
-
Procedure:
-
Prepare solutions of this compound under the conditions you wish to test (e.g., different pH values, temperatures, solvents).
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Monitor the peak area of the parent this compound peak and look for the appearance of new peaks, which would indicate degradation products.
-
Quantify the remaining concentration of this compound by comparing its peak area to a standard curve.
-
Visualizations
Degradation Pathways of Taxanes
Caption: Major degradation pathways for taxane compounds in aqueous solutions.
Experimental Workflow for Stability Assessment
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 10-Deacetylyunnanxane
Disclaimer: Specific bioavailability, metabolism, and pharmacokinetic data for 10-Deacetylyunnanxane are limited in publicly available literature. The following guidance is based on established principles for the broader class of taxanes, a group of diterpenoids to which this compound belongs. It is critical to validate these strategies empirically for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in modifying this compound for improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural diterpenoid compound isolated from plants of the Taxus genus. Like many other taxanes, it is a large, complex molecule with poor aqueous solubility, which is a primary obstacle to its absorption in the gastrointestinal tract and thus leads to low oral bioavailability.
Q2: What are the main physiological barriers to the oral bioavailability of taxanes like this compound?
A2: The primary barriers are:
-
Poor Aqueous Solubility: Limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, which chemically modify and inactivate the drug before it reaches systemic circulation.[1][2][3][4][5][6]
-
P-glycoprotein (P-gp) Efflux: This is an ATP-dependent efflux pump highly expressed in intestinal epithelial cells that actively transports taxanes from inside the cells back into the intestinal lumen, thereby preventing their absorption.[7][8][9][10][11]
Q3: What are the principal strategies to overcome these bioavailability barriers?
A3: There are three main approaches:
-
Formulation Strategies: Developing advanced formulations to improve solubility and protect the drug. Examples include solid dispersions, nanoparticles, and microemulsions.[12][13][14][15][16][17][18][19][20][21]
-
Chemical Modification (Prodrug Approach): Synthesizing inactive derivatives (prodrugs) of this compound that have improved solubility or can bypass efflux pumps, and are then converted to the active drug in the body.
-
Co-administration with Inhibitors: Administering this compound along with inhibitors of CYP enzymes (e.g., ritonavir) or P-gp (e.g., encequidar) to reduce its metabolism and efflux.[22][23][24][25][26]
Q4: How is the bioavailability of a modified compound typically assessed?
A4: Bioavailability is assessed through a combination of in vitro and in vivo models:
-
In Vitro Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, is widely used. These assays can predict intestinal permeability and identify if a compound is a substrate for efflux pumps like P-gp.[27][28][29][30]
-
In Vivo Pharmacokinetic Studies: These are typically conducted in rodent models (rats or mice). The modified compound is administered orally, and blood samples are taken over time to determine the plasma concentration of the drug. Key parameters like the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated to determine the absolute and relative bioavailability.[21][31][32][33]
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of modifying this compound.
Problem: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Suggested Solution |
| Poor solubility of this compound in the chosen organic solvent. | Screen a panel of pharmaceutically acceptable organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one that provides higher solubility for this compound. |
| Incompatible polymer/lipid matrix. | Experiment with different types of polymers (e.g., PLGA, PCL) or lipids (e.g., stearic acid, glyceryl monostearate) that have better compatibility with the physicochemical properties of this compound. |
| Suboptimal formulation parameters (e.g., drug-to-polymer ratio, sonication time). | Systematically optimize the formulation parameters. For instance, vary the drug-to-polymer ratio (e.g., 1:5, 1:10, 1:20) and assess the impact on drug loading and encapsulation efficiency. |
| Drug precipitation during the formulation process. | Modify the solvent evaporation rate. A slower evaporation rate can sometimes allow for better entrapment of the drug within the nanoparticle matrix. |
Problem: Inconsistent or Low Permeability in Caco-2 Assays
| Possible Cause | Suggested Solution |
| Poor integrity of the Caco-2 cell monolayer. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers. Only use monolayers with TEER values above the established threshold for your laboratory (typically >250 Ω·cm²). Also, perform a Lucifer yellow rejection test to confirm monolayer integrity. |
| Low solubility of the test compound in the assay buffer. | Prepare the dosing solution with a small percentage of a co-solvent like DMSO (typically <1%) to improve the solubility of this compound or its derivatives. Ensure the final co-solvent concentration does not affect cell viability. |
| The compound is a strong P-gp substrate, leading to high efflux. | Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[27] Consider co-incubating with a known P-gp inhibitor like verapamil or cyclosporin A to confirm P-gp involvement. |
| Adsorption of the compound to the plasticware. | Use low-binding plates and centrifuge tubes for the experiment. Also, quantify the compound concentration at the beginning and end of the experiment in the donor compartment to check for loss due to factors other than permeation. |
Problem: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Suggested Solution |
| Inconsistent gavage technique leading to variable dosing. | Ensure all personnel performing oral gavage are properly trained and consistent in their technique. For highly viscous formulations, ensure the entire dose is delivered. |
| Food effects influencing absorption. | Standardize the fasting period for the animals before dosing (e.g., overnight fasting with free access to water). Food in the stomach can significantly alter the absorption of lipophilic drugs. |
| Inter-animal differences in metabolism. | Increase the number of animals per group to improve statistical power. Ensure the use of a homogenous population of animals (same age, sex, and strain). |
| Issues with the analytical method for drug quantification in plasma. | Validate the LC-MS/MS method for linearity, accuracy, precision, and stability according to regulatory guidelines. Ensure the internal standard behaves similarly to the analyte during extraction and ionization.[34][35][36][37][38] |
Quantitative Data Presentation
The following tables summarize representative pharmacokinetic data from studies on various oral taxane formulations. This data can serve as a benchmark for your experiments with this compound.
Table 1: Oral Bioavailability of Paclitaxel Formulations in Animal Models
| Formulation Type | Animal Model | Key Findings | Relative Bioavailability (%) | Reference |
| Solid Dispersion Granules (with P-gp inhibitor) | Beagle Dogs | Enhanced dissolution and absorption compared to an oral solution. | 132.25% (compared to Oraxol™ solution) | [12][14] |
| Amorphous Solid Dispersion (with HPMCAS-MF) | Rats | Achieved supersaturation and increased absorption. | 178% (compared to physical mixture) | [15] |
| Solid Dispersion (SD4) | Rats | Significantly improved solubility and oral absorption. | 667.3% (compared to paclitaxel powder) | [16] |
| Paclitaxel-loaded Nanosponges | Rats | Increased AUC by approximately 3-fold. | 256% (compared to Taxol®) | [17] |
| Solid Lipid Nanoparticles (SLNs) | Mice | 10-fold higher drug exposure in plasma compared to free drug. | ~1000% (estimated from plasma exposure) | [18] |
| Lipid-based oral formulation (DHP23002) | Mice | High absorption rate with a bioavailability of ~40% at 62.5 mg/kg. | ~4000% (estimated vs. negligible absorption of oral Taxol) | [21] |
Table 2: Clinical Data on Oral Paclitaxel Formulations
| Formulation / Co-administration | Clinical Phase | Key Findings | Apparent Oral Bioavailability (%) | Reference |
| Genetaxyl (with Cyclosporin A) | Phase I/II | Reduced Cremophor EL content improved bioavailability. | ~30% | [39] |
| ModraPac (capsule, with Ritonavir) | Phase I | Ritonavir co-administration significantly improved absorption. | Relative bioavailability of 46% compared to a drinking solution. | [22][24] |
| Oral Paclitaxel (with Encequidar) | Phase III | Higher overall response rate and less neuropathy than IV paclitaxel. | Not explicitly stated, but pharmacokinetic exposure matched IV paclitaxel. | [25] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound derivatives.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[27][30]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in DMSO and dilute it with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final concentration (e.g., 10 µM). The final DMSO concentration should be below 1%.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Remove the culture medium from the inserts.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), divided into groups (e.g., n=6 per group).
-
Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous (IV) Group: Administer a solution of this compound intravenously via the tail vein at a lower dose (e.g., 5 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Key barriers to oral bioavailability of taxanes.
Caption: Workflow for developing an oral formulation.
Caption: Mechanism of P-gp inhibition to boost absorption.
References
- 1. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docsity.com [docsity.com]
- 11. Inhibition of P-glycoprotein-mediated docetaxel efflux sensitizes ovarian cancer cells to concomitant docetaxel and SN-38 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced oral bioavailability of paclitaxel by solid dispersion granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of supersaturation on the oral bioavailability of paclitaxel/polymer amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Development of Oral Taxane Formulations: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DHP23002 as a next generation oral paclitaxel formulation for pancreatic cancer therapy | PLOS One [journals.plos.org]
- 22. Development of a population pharmacokinetic/pharmacodynamic model for various oral paclitaxel formulations co-administered with ritonavir and thrombospondin-1 based on data from early phase clinical studies - ProQuest [proquest.com]
- 23. Liverpool HIV Interactions [hiv-druginteractions.org]
- 24. Development of a population pharmacokinetic/pharmacodynamic model for various oral paclitaxel formulations co-administered with ritonavir and thrombospondin-1 based on data from early phase clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oral Paclitaxel Outperforms Intravenous Formulation in Phase III Trial - The ASCO Post [ascopost.com]
- 26. Pilot Study Evaluating the Interaction Between Paclitaxel and Protease Inhibitors in Patients with Human Immunodeficiency Virus-Associated Kaposi’s Sarcoma: An Eastern Cooperative Oncology Group (ECOG) and AIDS Malignancy Consortium (AMC) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caco-2 Permeability | Evotec [evotec.com]
- 28. enamine.net [enamine.net]
- 29. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Castration-Dependent Pharmacokinetics of Docetaxel in Patients With Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 38. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Oral bioavailability of a novel paclitaxel formulation (Genetaxyl) administered with cyclosporin A in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Semi-synthesis of 10-Deacetylyunnanxane Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 10-Deacetylyunnanxane analogs. Due to the limited specific literature on the semi-synthesis of this compound, this guide draws upon established principles and methodologies from the synthesis of structurally similar complex diterpenoids, such as 10-deacetylbaccatin III, to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the semi-synthesis of this compound analogs, particularly focusing on selective acylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of this compound | 1. Insufficient activation of the acylating agent. 2. Steric hindrance at the target hydroxyl group. 3. Low reactivity of the starting material. 4. Inappropriate solvent or temperature. | 1. Use a more potent activating agent (e.g., DCC/DMAP, EDC/DMAP) or convert the carboxylic acid to a more reactive acyl halide or anhydride. 2. Employ a less bulky acylating agent if possible. Consider using a catalyst that can overcome steric hindrance. 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 4. Switch to a more suitable solvent (e.g., anhydrous DCM, THF, or pyridine). Ensure all reagents and solvents are strictly anhydrous. |
| Non-selective acylation (multiple products observed) | 1. Similar reactivity of different hydroxyl groups. 2. Use of a highly reactive, non-selective acylating agent. 3. Reaction conditions favoring multiple acylations (e.g., high temperature, prolonged reaction time). | 1. Employ a selective protecting group strategy to mask more reactive hydroxyls before acylating the target position. 2. Use a milder, more selective acylating agent. Consider enzymatic acylation for higher regioselectivity. 3. Optimize reaction conditions: lower the temperature, reduce the reaction time, and use a stoichiometric amount of the acylating agent. |
| Formation of undesired side products | 1. Decomposition of starting material or product under reaction conditions. 2. Rearrangement of the yunnanxane core. 3. Side reactions with functional groups on the acylating agent. | 1. Screen different solvents and bases. Use milder reaction conditions. 2. Avoid strongly acidic or basic conditions. Buffer the reaction mixture if necessary. 3. Protect any reactive functional groups on the acylating agent before the coupling reaction. |
| Difficulty in purifying the desired analog | 1. Co-elution of the product with starting material or byproducts. 2. Low stability of the product on silica gel. 3. Presence of hard-to-remove reagents or catalysts. | 1. Optimize the chromatography conditions (e.g., solvent gradient, column type). Consider using a different purification technique like preparative HPLC or counter-current chromatography. 2. Use a deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina. 3. Choose reagents and catalysts that are easily removed by extraction or precipitation. |
| Hydrolysis of the newly formed ester bond | 1. Presence of water during workup or purification. 2. Use of protic solvents during chromatography. 3. Instability of the ester under acidic or basic conditions. | 1. Ensure all workup steps are performed under anhydrous conditions where possible. 2. Use aprotic solvent systems for chromatography. 3. Neutralize the reaction mixture carefully before purification. Avoid prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the semi-synthesis of this compound analogs?
The primary challenge is achieving regioselective modification, particularly acylation, at a specific hydroxyl group. The this compound core possesses multiple hydroxyl groups with varying degrees of steric hindrance and electronic properties, leading to potential side reactions and the formation of a mixture of isomers.
Q2: How can I improve the selectivity of acylation at the C-10 hydroxyl group?
To improve selectivity, consider the following strategies:
-
Protecting Groups: Temporarily protect the more reactive hydroxyl groups before carrying out the desired acylation.
-
Enzymatic Catalysis: Lipases can offer high regioselectivity for the acylation of specific hydroxyl groups under mild conditions.[1]
-
Catalyst Control: Certain organocatalysts have been shown to direct acylation to specific positions on complex molecules.[1]
-
Reaction Condition Optimization: Carefully controlling the temperature, stoichiometry of reagents, and reaction time can favor the acylation of the desired hydroxyl group.
Q3: What are some suitable protecting groups for the hydroxyls on a yunnanxane scaffold?
The choice of protecting group depends on the specific hydroxyl to be protected and the reaction conditions of the subsequent steps. Common protecting groups for hydroxyls in complex natural products include:
-
Silyl ethers (e.g., TMS, TES, TBS): These are versatile and can be selectively removed under different conditions.
-
Acetals and Ketals: Useful for protecting diols.
-
Trityl (Tr) and its derivatives: Effective for protecting primary and less hindered secondary alcohols.
Q4: What analytical techniques are essential for characterizing the synthesized analogs?
A combination of spectroscopic techniques is crucial for unambiguous structure elucidation:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the precise location of the modification and the overall structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of the new analog.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups introduced.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q5: How can I minimize the formation of di- or tri-acylated byproducts?
To minimize over-acylation, you can:
-
Use a stoichiometric amount of the acylating agent.
-
Add the acylating agent slowly to the reaction mixture.
-
Keep the reaction temperature low.
-
Monitor the reaction progress closely and stop it once the desired mono-acylated product is predominantly formed.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the selective acylation of 10-deacetylbaccatin III, a structurally analogous diterpenoid. These conditions can serve as a starting point for the optimization of this compound analog synthesis.
| Acylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analog |
| Acetic Anhydride | DMAP | Pyridine | RT | 3 | >95 | Baccatin III |
| Dichloroacetic Anhydride | Pseudomonas cepacia lipase | THF | RT | 24 | 85 | 10-dichloroacetyl-baccatin III |
| Various Acid Chlorides | Pyridine | DCM | 0 to RT | 2-6 | 60-90 | Various 10-acyl-baccatin III derivatives |
| Various Carboxylic Acids | DCC/DMAP | DCM | RT | 12-24 | 50-80 | Various 10-acyl-baccatin III derivatives |
Experimental Protocols
Protocol 1: General Procedure for Selective C-10 Acylation using an Acid Anhydride
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acid anhydride (1.1 equivalents) dropwise to the solution.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of a Semi-synthetic this compound Analog
-
Column Chromatography:
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude product.
-
Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Preparative HPLC (if necessary):
-
For final purification to >98% purity, use a preparative reverse-phase HPLC system.
-
Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution onto a C18 column.
-
Elute with an appropriate gradient of acetonitrile in water (often with 0.1% formic acid or TFA as a modifier).
-
Collect the peak corresponding to the desired product.
-
Lyophilize or evaporate the solvent to obtain the pure analog.
-
Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound analogs.
Caption: Troubleshooting logic for addressing low yield or product mixture issues.
References
Avoiding contamination in 10-Deacetylyunnanxane preparations
Technical Support Center: 10-Deacetyl-Taxane Preparations
Welcome to the technical support center for 10-deacetyl-taxane preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid contamination in their experiments. While the user specified "10-Deacetylyunnanxane," this guide focuses on the well-documented and structurally related precursor, 10-deacetylbaccatin III (10-DAB III), as the principles of contamination avoidance are broadly applicable to this class of compounds. 10-DAB III is a critical starting material for the semi-synthesis of widely used anticancer drugs.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation, purification, and handling of 10-deacetyl-taxane compounds.
Issue 1: Lower than expected purity of the final product after purification.
-
Question: My final preparation of 10-DAB III shows a purity of less than 95% by HPLC analysis. What are the potential causes and how can I improve it?
-
Answer: Low purity is a common issue that can stem from several stages of the preparation process. Here is a step-by-step guide to troubleshoot this problem:
-
Re-evaluate the Extraction Process: The initial extraction from the raw plant material (e.g., needles and branches of Taxus species) is a critical step.[2][4] Ensure that the solvent system is appropriate. For instance, 80% ethanol is commonly used for reflux extraction.[2] The efficiency of the extraction can be affected by the particle size of the plant material and the duration of the extraction.
-
Optimize Chromatographic Purification: High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are effective methods for purifying 10-DAB III.[4][5]
-
Check the Stationary Phase: C18 columns are frequently used for the separation of taxanes.[5] Ensure the column is not degraded or overloaded.
-
Adjust the Mobile Phase: The composition of the mobile phase is crucial for good separation. A common mobile phase for analytical HPLC is a mixture of methanol and water (e.g., 70:30 v/v).[5] For preparative chromatography, different solvent systems like n-hexane-ethyl acetate-ethanol-water may be employed.[4] Fine-tuning the solvent gradient or isocratic composition can improve the resolution between 10-DAB III and related impurities.
-
-
Consider Recrystallization: Crystallization can be a powerful final purification step. A method involving the formation of a crystal complex with an imidazole compound has been shown to yield 10-DAB III with a purity of over 99%.[2]
-
Investigate for Degradation: 10-DAB III can degrade under certain conditions. For example, baccatin III, a related compound, is known to be less stable under alkaline conditions, which can lead to deacetylation.[6] Ensure that the pH of your solutions is controlled, especially during extraction and purification.
-
Issue 2: Presence of unknown peaks in the chromatogram.
-
Question: My HPLC/UPLC-MS analysis shows several unknown peaks alongside the peak for 10-DAB III. How can I identify and eliminate these contaminants?
-
Answer: The presence of unknown peaks indicates impurities that could be structurally related taxanes, degradation products, or contaminants from solvents and reagents.
-
Characterize the Impurities: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the chemical structure of the unknown compounds.[4][5] Common impurities in taxane preparations can include other taxane derivatives.
-
Review the Starting Material: The source of the raw material (Taxus species) can influence the profile of co-extracted taxanes.[1] If possible, obtain a certificate of analysis for the plant material.
-
Solvent and Reagent Purity: Ensure that all solvents and reagents used are of high purity (e.g., HPLC grade). Lower-grade solvents can introduce a variety of organic contaminants.
-
Implement a More Rigorous Purification Protocol: A multi-step purification process can be more effective at removing a wider range of impurities. For example, an initial purification by HSCCC followed by a second HSCCC step with a different solvent system has been shown to achieve high purity.[4]
-
Issue 3: Microbial contamination in the preparation.
-
Question: I have observed microbial growth in my stock solutions or during the extraction process. What are the risks and how can I prevent this?
-
Answer: Microbial contamination is a significant concern for products derived from natural sources like plants.[7][8][9] Raw plant materials can have a high microbial load, including bacteria and fungi.[7][10]
-
Prevention during Handling:
-
Good Manufacturing Practices (GMP): Adhere to strict hygiene and sanitation protocols throughout the manufacturing process to reduce microbial contamination.[9]
-
Raw Material Treatment: Consider methods to reduce the microbial load on the raw plant material before extraction.
-
-
Control during Preparation:
-
Sterile Filtration: For solutions, use a 0.22 µm filter to remove bacteria.
-
Aseptic Techniques: When handling purified 10-DAB III, use aseptic techniques to prevent the introduction of microorganisms.
-
-
Microbiological Testing:
-
Regular Monitoring: Periodically test your preparations for microbial contamination. The total viable aerobic count (TVC) is a common measure.[11]
-
Identification of Contaminants: If contamination is detected, identify the specific microorganisms (e.g., E. coli, S. aureus, Aspergillus species) to understand the source and potential risks.[8][11]
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the preparation and quality control of 10-DAB III.
| Parameter | Value/Range | Method of Determination | Reference |
| Purity | > 99% | HPLC | [1][2] |
| Solubility | Soluble in DMSO, methanol, ethanol, acetonitrile. Insoluble in water. | Experimental Observation | [1] |
| Storage Temperature (Solid) | 2 to 8°C | Manufacturer's Recommendation | [1] |
| Storage Temperature (Stock Solution) | -20°C (1 year) or -80°C (2 years) | Stability Studies | [12] |
| HPLC Detection Wavelength | 227 nm | UV Spectroscopy | [5][13] |
| Microbial Limits (Example for Herbal Medicines) | Total Viable Aerobic Count (TVC) can range from 10¹ to 10⁷ CFU/g | Plate Count | [11] |
Experimental Workflow and Contamination Mitigation
The following diagram illustrates a logical workflow for identifying and mitigating contamination in 10-deacetyl-taxane preparations.
Caption: Workflow for contamination mitigation in 10-DAB III preparation.
Frequently Asked Questions (FAQs)
-
Q1: What is the importance of high purity for 10-DAB III?
-
A1: 10-DAB III is a key intermediate in the semi-synthesis of paclitaxel and docetaxel, which are important anticancer drugs.[2][3] High purity is essential to ensure the efficiency and yield of the subsequent chemical reactions and to minimize the formation of impurities in the final active pharmaceutical ingredient (API).
-
-
Q2: How should I store my purified 10-DAB III to prevent degradation?
-
Q3: Can I use tap water for the extraction or purification of 10-DAB III?
-
A3: It is highly recommended to use purified water (e.g., distilled or deionized water) for all steps. Water is a critical raw material in pharmaceutical production, and its quality can significantly impact the level of microbiological and chemical contamination in the final product.[7]
-
-
Q4: Are there any specific safety precautions I should take when handling 10-DAB III?
-
A4: While specific toxicology data for 10-DAB III is not as extensive as for paclitaxel, it is a biologically active compound. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of the powder and contact with skin and eyes.
-
-
Q5: My preparation has a slight yellow tint. Is this normal?
-
A5: Highly pure 10-DAB III is a white solid.[1] A yellow tint may indicate the presence of impurities. It is recommended to re-purify the product or investigate the source of the color.
-
References
- 1. 10-deacetylbaccatin III (10-DAB) - Aphios [aphios.com]
- 2. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 3. Exploring 10 DAB III in AntiCancer Drug Development HimPharm [himpharm.com]
- 4. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microbial contamination in herbal medicines: a serious health hazard to elderly consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmps.crsp.dz [jmps.crsp.dz]
- 10. [PDF] Microbial Contamination of Medicinal Plants - A Review* | Semantic Scholar [semanticscholar.org]
- 11. [Microbial contamination of twenty drugs of plant origin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. brieflands.com [brieflands.com]
Validation & Comparative
Unveiling the Cytotoxic Potential of Paris Saponins: A Comparative Analysis
While specific data for 10-Deacetylyunnanxane remains elusive in scientific literature, this guide offers a comprehensive comparison of the cytotoxic effects of well-documented steroidal saponins isolated from Paris polyphylla var. yunnanensis. This plant is a likely origin of "yunnanxane" compounds and is a prominent source of cytotoxic agents in traditional medicine.
This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of natural compounds. We will delve into the cytotoxic profiles, mechanisms of action, and associated signaling pathways of prominent Paris saponins, presenting a clear comparison based on available experimental data.
Comparative Cytotoxicity of Paris Saponins
Numerous studies have demonstrated the potent cytotoxic effects of saponins extracted from Paris polyphylla var. yunnanensis against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below for several key saponins.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paris Saponin I | SMMC-7721 | Hepatocellular Carcinoma | 2.58 ± 0.11 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.12 ± 0.15 | [1] | |
| A549 | Non-small Cell Lung Cancer | 3.45 ± 0.13 | [1] | |
| Paris Saponin II | SMMC-7721 | Hepatocellular Carcinoma | 2.89 ± 0.13 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.33 ± 0.17 | [1] | |
| A549 | Non-small Cell Lung Cancer | 2.13 ± 0.09 | [1] | |
| Paris Saponin VI | HepaRG | Hepatocellular Carcinoma | >8 | [2] |
| Paris Saponin VII | BxPC-3 | Pancreatic Cancer | 3.59 | [3] |
| HepaRG | Hepatocellular Carcinoma | ~2.5 | [2] | |
| Pennogenyl Saponin 1 | HeLa | Cervical Cancer | 1.11 ± 0.04 µg/ml | [4] |
| Pennogenyl Saponin 2 | HeLa | Cervical Cancer | 0.87 ± 0.05 µg/ml | [4] |
| Cisplatin (Control) | CNE | Nasopharyngeal Carcinoma | > Diosgenyl Saponins | [5] |
Experimental Protocols
The data presented in this guide is based on standard in vitro cytotoxicity assays. Below are generalized methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test saponins (e.g., Paris Saponin I, II, VII) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test saponins at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which Paris saponins exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][5][6] This is a highly regulated process essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer.
Paris saponins have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathways Involved in Paris Saponin-Induced Apoptosis
Several signaling pathways are implicated in the pro-apoptotic effects of Paris saponins.
1. Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway induced by Paris Saponins.
Studies have shown that Paris saponins can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[7][8] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[1][6] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[7]
2. Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
Caption: Extrinsic apoptosis pathway and its crosstalk with the intrinsic pathway.
Some pennogenyl saponins have been found to induce apoptosis through the extrinsic pathway by increasing the expression of Fas-associated death domain (FADD) and activating caspase-8.[4][9] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then activates the mitochondrial pathway, creating a crosstalk between the two apoptotic routes.
3. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is often overactive in cancer.
Caption: Inhibition of the PI3K/Akt survival pathway by Paris Saponins.
Studies have indicated that Paris saponins can inhibit the PI3K/Akt signaling pathway.[7] By downregulating the phosphorylation of PI3K and Akt, these saponins can decrease the expression of downstream anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[7]
Conclusion
The steroidal saponins isolated from Paris polyphylla var. yunnanensis demonstrate significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the intrinsic mitochondrial pathway, the extrinsic death receptor pathway, and the PI3K/Akt survival pathway. While the specific compound "this compound" remains uncharacterized, the extensive research on related saponins from this plant species provides a strong foundation for their potential as novel anticancer agents. Further investigation into the structure-activity relationships of these compounds and their in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Hepatocellular Toxicity of Paris Saponins I, II, VI and VII on Two Kinds of Hepatocytes-HL-7702 and HepaRG Cells, and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells | PLOS One [journals.plos.org]
- 5. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 10-Deacetylyunnanxane and Paclitaxel in Breast Cancer Cells: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the efficacy and mechanism of action of 10-Deacetylyunnanxane in breast cancer cells. Consequently, a direct comparison with the well-established chemotherapeutic agent Paclitaxel in this context is not feasible at this time.
Paclitaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of various cancers, including breast cancer. Its mechanism of action is well-documented and involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
In contrast, searches for "this compound" in scientific databases and research publications did not yield any studies detailing its effects on breast cancer cell lines. There is no available information regarding its mechanism of action, its potential to induce apoptosis or cell cycle arrest, or any quantitative data, such as IC50 values, that would be necessary for a comparative analysis with Paclitaxel.
While the user's request for a detailed comparison guide with experimental data, protocols, and visualizations cannot be fulfilled due to the absence of information on this compound, this report highlights a critical knowledge gap in the scientific community regarding this compound's potential anticancer properties.
Future research efforts are needed to investigate the biological activity of this compound, particularly in the context of oncology. Should such data become available, a thorough comparative analysis with established drugs like Paclitaxel would be a valuable contribution to the field of cancer therapeutics.
For researchers, scientists, and drug development professionals interested in the effects of microtubule-targeting agents on breast cancer cells, a wealth of information is available on Paclitaxel and other taxanes. This includes extensive data on their efficacy in various breast cancer subtypes, mechanisms of resistance, and ongoing research into novel formulations and combination therapies.
Researchers are encouraged to explore the existing literature on Paclitaxel and other taxane derivatives while acknowledging the current void in our understanding of this compound's potential role in cancer treatment.
Comparative analysis of 10-Deacetylyunnanxane and Docetaxel
A comprehensive comparative analysis between 10-Deacetylyunnanxane and Docetaxel, as requested, cannot be provided at this time. Extensive searches of scientific literature and databases have yielded no specific preclinical, clinical, or mechanistic data for a compound explicitly identified as "this compound." While searches have returned information on various diterpenoids isolated from the plant Hedychium yunnanense, belonging to a class of compounds that could be broadly termed "yunnanxanes," there is no available scientific information detailing the biological activity, mechanism of action, or toxicity profile of a specific molecule named this compound.
Therefore, a direct, data-driven comparison with the well-established chemotherapeutic agent Docetaxel is not feasible.
However, a detailed guide on Docetaxel, including its mechanism of action, preclinical and clinical data, and toxicity profile, is presented below, structured to meet the core requirements of the original request.
Docetaxel: A Comprehensive Overview
Docetaxel is a highly effective, semi-synthetic taxane cytotoxic agent widely used in the treatment of various cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1] It is derived from the European yew tree, Taxus baccata.[2]
Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cells, which is crucial for cell division and other essential cellular functions.[1][3][4]
-
Microtubule Stabilization: Docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their disassembly.[1][5] This action disrupts the dynamic equilibrium of the microtubule network, which is essential for the formation of the mitotic spindle during cell division.
-
Cell Cycle Arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing.[5][6]
-
Induction of Apoptosis: By arresting the cell cycle and disrupting microtubule function, Docetaxel ultimately triggers programmed cell death, or apoptosis.[5][6] Research suggests that Docetaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3][6]
The following diagram illustrates the signaling pathway of Docetaxel-induced apoptosis:
Caption: Mechanism of Docetaxel-induced apoptosis.
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potent antitumor activity of Docetaxel across a wide range of cancer cell lines and tumor models.
Table 1: Summary of In Vitro Cytotoxicity of Docetaxel
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Murine and Human Cell Lines | Various | 4 - 35 | [2][7] |
| C26 | Colon Carcinoma | ~2-3 nM | [8] |
| SW480 | Colon Carcinoma | ~2-3 nM | [8] |
| Head and Neck Cancer Cells (HEp-2, Ca9-22) | Head and Neck Cancer | IC10 and IC50 concentrations used | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Colony Formation Assay) [8]
-
Cell Seeding: Cancer cell lines (e.g., C26, SW480) are seeded in appropriate culture dishes.
-
Drug Treatment: Cells are treated with increasing concentrations of Docetaxel.
-
Incubation: Cells are incubated for a specified period (e.g., 6 days) to allow for colony formation.
-
Staining: Colonies are fixed and stained with a suitable dye (e.g., crystal violet).
-
Quantification: The number of colonies is counted to determine the inhibitory effect of Docetaxel on cell proliferation.
In vivo studies using animal models have consistently shown significant tumor growth inhibition and even complete tumor regression with Docetaxel treatment.[2]
Experimental Protocol: In Vivo Tumor Xenograft Study [8]
-
Cell Implantation: Human cancer cells (e.g., SW480) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with Docetaxel (e.g., 25 mg/kg, intravenous injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
The following diagram illustrates a general workflow for in vivo preclinical evaluation:
References
- 1. researchgate.net [researchgate.net]
- 2. Labdane-type diterpenes from Hedychium gardnerianum with potent cytotoxicity against human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jipb.net [jipb.net]
- 4. Katanin catalyzes microtubule depolymerization independently of tubulin C‐terminal tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Diterpenoid Constituents of Hedychium Yunnanense | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 10-Deacetylyunnanxane and Other Taxane Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 10-Deacetylyunnanxane and other prominent taxane derivatives for researchers, scientists, and drug development professionals. Taxanes are a critical class of chemotherapy agents that target microtubules, and understanding the nuances of different derivatives is paramount for advancing cancer therapy. This document synthesizes available experimental data on their cytotoxic activity, mechanisms of action, and effects on signaling pathways.
Executive Summary
While extensive data is available for well-established taxanes like Paclitaxel and Docetaxel, specific efficacy data for this compound remains limited in publicly accessible literature. This guide presents a detailed comparison based on available information for taxanes derived from Taxus species, highlighting the potential of this compound and underscoring the need for further research to fully elucidate its therapeutic profile. The primary mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy of Taxane Derivatives
The cytotoxic efficacy of taxane derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Baccatin VIII | HL-60 (Leukemia) | 3.44 | [2] |
| MCF-7 (Breast Cancer) | 9.67 | [2] | |
| Paclitaxel | Glioblastoma & Neuroblastoma Cell Lines | 0.1 - 10.0 µg/ml (concentration range tested) | [3][4] |
| 10-Deacetyltaxol | Glioblastoma & Neuroblastoma Cell Lines | Generally less potent than Paclitaxel | [3][4] |
| Cephalomannine | Glioblastoma & Neuroblastoma Cell Lines | Generally less potent than Paclitaxel | [3][4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the taxane derivatives (e.g., 0.1 µg/ml to 10.0 µg/ml) for a specified duration (e.g., 1 or 24 hours).[3][4]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanism of Action and Signaling Pathways
Taxanes, as a class of drugs, primarily function by disrupting the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.
Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[1]
Induction of Apoptosis
The ethanol extract of Taxus yunnanensis wood, the source of yunnanxane and its derivatives, has been shown to induce apoptosis in cancer cell lines. The underlying mechanism involves the activation of the extrinsic apoptosis pathway, characterized by the upregulation of death receptors like Fas and TRAIL/DR5, leading to the activation of caspase-8.
Figure 1: Simplified signaling pathway of taxane-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The process of identifying and evaluating the cytotoxic potential of novel taxane derivatives involves a systematic workflow.
Figure 2: General experimental workflow for evaluating new taxane derivatives.
Discussion and Future Directions
The available data, primarily on taxanes closely related to this compound, suggest a promising avenue for anticancer drug discovery. 10-Deacetyltaxol, a structurally similar compound, has demonstrated cytotoxicity against various cancer cell lines, albeit with lower potency than Paclitaxel.[3][4] The cytotoxic activity of various taxane diterpenes isolated from Taxus yunnanensis against multidrug-resistant cancer cells further highlights the potential of this class of compounds.
A significant knowledge gap exists regarding the specific efficacy and mechanism of action of this compound. Future research should prioritize:
-
Determination of IC50 values for this compound against a comprehensive panel of cancer cell lines, including multidrug-resistant variants.
-
Elucidation of the specific signaling pathways modulated by this compound to understand its precise mechanism of inducing apoptosis.
-
In vivo studies to evaluate the antitumor efficacy and toxicity profile of this compound in preclinical animal models.
By addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound and its place within the broader landscape of taxane-based cancer therapies.
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. New Taxane Diterpenoids from Taxus yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Navigating the Preclinical Landscape: A Comparative Guide to Antitumor Activity in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of novel therapeutic agents is a cornerstone of oncological research. Xenograft models provide a critical in vivo platform for assessing the antitumor efficacy of investigational compounds before they can advance to clinical trials. This guide offers a comprehensive framework for validating the antitumor activity of such agents, using the well-established taxane, Paclitaxel, as an illustrative example due to the current lack of publicly available data on 10-Deacetylyunnanxane in xenograft models. The principles and methodologies outlined herein are broadly applicable to the preclinical assessment of novel cytotoxic compounds.
Comparative Efficacy of Paclitaxel in Human Tumor Xenografts
The antitumor activity of a compound is typically evaluated by its ability to inhibit tumor growth in immunodeficient mice bearing human-derived tumors. The following tables summarize representative data on the efficacy of Paclitaxel against various xenograft models.
Table 1: Antitumor Activity of Paclitaxel against Human Lung Cancer Xenografts
| Cell Line | Tumor Type | Treatment Regimen | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Statistically Significant Inhibition |
| A549 | Non-Small Cell Lung Cancer | IV, 5 consecutive days | 24 | Significant | Yes |
| NCI-H23 | Non-Small Cell Lung Cancer | IV, 5 consecutive days | 24 | Significant | Yes |
| NCI-H460 | Non-Small Cell Lung Cancer | IV, 5 consecutive days | 24 | Significant | Yes |
| DMS-273 | Small Cell Lung Cancer | IV, 5 consecutive days | 24 | Significant | Yes |
Source: Data extrapolated from studies on Paclitaxel's efficacy.[1]
Table 2: Comparative Efficacy of Paclitaxel and Cisplatin in Lung Cancer Xenografts
| Treatment Group | Dose (mg/kg/day) | Treatment Schedule | Efficacy | Toxicity (Body Weight Loss) |
| Paclitaxel | 24 | IV, 5 consecutive days | More effective | Similar or lower than Cisplatin |
| Cisplatin | 3 | IV, 5 consecutive days | Less effective | Similar or higher than Paclitaxel |
Source: Comparative data from preclinical lung cancer model studies.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of antitumor activity. Below are standard methodologies for key experiments in xenograft models.
Human Tumor Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H23 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice, such as nude (nu/nu) or NOD/SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to control and treatment groups.
In Vivo Antitumor Efficacy Study
-
Treatment Administration: The test compound (e.g., Paclitaxel) is administered to the treatment group according to a predetermined schedule and route (e.g., intravenously, intraperitoneally). The control group receives the vehicle used to dissolve the compound.
-
Monitoring: Animal body weight and tumor volume are monitored throughout the study. Signs of toxicity are also recorded.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed antitumor effect.
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
Taxanes like Paclitaxel are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The validation of a new antitumor agent requires a systematic and rigorous preclinical evaluation. While specific data for this compound in xenograft models is not currently available, the methodologies and comparative framework presented here using Paclitaxel as a surrogate provide a robust template for such investigations. The clear presentation of quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows are essential for communicating the potential of novel cancer therapeutics to the scientific community. As research progresses, it is anticipated that data for new compounds will emerge, allowing for their direct comparison and evaluation within this established framework.
References
Cross-Resistance Profile of 10-Deacetylyunnanxane: A Comparative Analysis with Other Chemotherapeutics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of cross-resistance patterns observed with taxane-based chemotherapeutics, offering a predictive framework for the potential cross-resistance profile of 10-Deacetylyunnanxane. Due to the current lack of specific published studies on the cross-resistance of this compound, this document leverages data from structurally related and mechanistically similar compounds, primarily paclitaxel and docetaxel. Taxanes represent a valuable surrogate for this analysis as they, like yunnanxane derivatives, are complex diterpenoids that target microtubules.
The primary mechanisms of resistance to taxanes are multifaceted and often confer cross-resistance to other cytotoxic agents.[1][2] Key mechanisms include the overexpression of drug efflux pumps, alterations in microtubule composition and dynamics, and the evasion of apoptosis.[3][4] Understanding these patterns is crucial for anticipating clinical challenges and designing effective combination therapies or sequential treatments.
Quantitative Analysis of Cross-Resistance
The following table summarizes in vitro data on the cross-resistance of taxanes with other chemotherapeutic agents. The data is compiled from studies on various cancer cell lines, illustrating the degree of resistance conferred by exposure to a primary agent. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental, sensitive cell line.
| Primary Resistant Cell Line | Cross-Resistant to | Cell Line Model | Fold Cross-Resistance (IC50 Resistant / IC50 Parental) | Reference |
| Doxorubicin-Resistant | Paclitaxel | Breast Tumor Cells | 4700-fold | [5] |
| Doxorubicin-Resistant | Docetaxel | Breast Tumor Cells | 14,600-fold | [5] |
| Paclitaxel-Resistant | Docetaxel | Breast Tumor Cells | ≥40-fold | [5] |
| Paclitaxel-Resistant | Doxorubicin | Breast Tumor Cells | 4-fold | [5] |
| Docetaxel-Resistant | Paclitaxel | MCF-7 Breast Cancer | Cross-resistant (specific fold-change not stated) | [6] |
| Docetaxel-Resistant | Doxorubicin | MCF-7 Breast Cancer | No cross-resistance | [6] |
| Doxorubicin-Resistant | Docetaxel | MCF-7 Breast Cancer | No cross-resistance | [6] |
| Doxorubicin-Resistant | Paclitaxel | MCF-7 Breast Cancer | No cross-resistance | [6] |
| Docetaxel-Resistant | Cabazitaxel | C4-2B Prostate Cancer | Partial cross-resistance observed | [7] |
Experimental Protocols
A standardized methodology is critical for the accurate assessment of cross-resistance. Below is a representative protocol for developing drug-resistant cell lines and evaluating their cross-resistance profile.
Protocol for Generating and Assessing Drug-Resistant Cancer Cell Lines
-
Cell Line Selection and Culture:
-
Begin with a well-characterized, drug-sensitive parental cancer cell line (e.g., MCF-7, A549).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
-
Development of Drug-Resistant Cell Line:
-
Determine the initial IC50 of the parental cell line to the selecting agent (e.g., this compound) using a cell viability assay.
-
Continuously expose the parental cells to the selecting agent at a concentration equal to the IC20.
-
Gradually increase the drug concentration in a stepwise manner as cells recover and resume proliferation. A 1.5- to 2.0-fold increase at each step is recommended.[8]
-
If significant cell death occurs, reduce the fold-increase to 1.1- to 1.5-fold.[8]
-
Establish a stable resistant cell line that can proliferate in a concentration of the selecting agent that is significantly higher than the initial IC50. This process can take several months.
-
-
Cross-Resistance Assessment (Cell Viability Assay):
-
Seed both the parental and the newly generated resistant cell lines in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of concentrations of the test chemotherapeutic agents (e.g., paclitaxel, doxorubicin, cisplatin).
-
Incubate the cells with the drugs for a specified period (typically 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT or WST-1 assay.[8]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to untreated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug in both parental and resistant cell lines by plotting a dose-response curve.
-
Calculate the Resistance Index (RI) for each test drug by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 1 indicates cross-resistance.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design of cross-resistance studies, the following diagrams are provided.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxane Precursors: 10-Deacetylbaccatin III in Focus
A direct head-to-head comparison between 10-Deacetyl-yunnanxane and 10-deacetylbaccatin III is not feasible based on currently available scientific literature. Extensive searches have not identified "10-Deacetyl-yunnanxane" as a recognized or characterized taxane derivative. While "Yunnanxane" is a known taxoid isolated from Taxus yunnanensis, a "10-Deacetyl" variant is not described in the literature found. Therefore, this guide provides a comprehensive overview of the well-characterized and pivotal taxane, 10-deacetylbaccatin III, and briefly discusses other taxoids from Taxus yunnanensis to provide relevant context.
10-Deacetylbaccatin III: A Cornerstone in Cancer Therapy
10-deacetylbaccatin III (10-DAB III) is a naturally occurring diterpenoid isolated from the needles of various yew tree species, including the European yew (Taxus baccata) and Taxus yunnanensis. It is a crucial intermediate in the biosynthesis of the highly successful anticancer drug, paclitaxel (Taxol®), and serves as the primary precursor for the semi-synthesis of both paclitaxel and another potent chemotherapeutic, docetaxel (Taxotere®).
Physicochemical Properties
| Property | 10-Deacetylbaccatin III |
| Molecular Formula | C₂₉H₃₆O₁₀ |
| Molecular Weight | 544.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water |
| CAS Number | 32981-86-5 |
Biological Activity and Mechanism of Action
The primary biological significance of 10-DAB III lies in its role as a taxane. Taxanes exert their cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton involved in cell division (mitosis).
Mechanism of Action:
-
Microtubule Stabilization: Unlike some other anti-mitotic agents that inhibit microtubule formation, taxanes like 10-DAB III bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule structure, preventing its depolymerization.
-
Mitotic Arrest: The inability of the microtubules to disassemble disrupts the dynamic process of mitotic spindle formation, which is necessary for the separation of chromosomes during cell division.
-
Apoptosis: This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
While its primary use is as a precursor, 10-DAB III itself exhibits some intrinsic biological activities, including antileishmanial, analgesic, and anti-inflammatory properties. However, its anticancer activity is significantly less potent than that of its derivatives, paclitaxel and docetaxel.
Taxoids from Taxus yunnanensis
Taxus yunnanensis, a yew species native to China, is a rich source of various taxoids. While "10-Deacetyl-yunnanxane" is not documented, several other taxanes have been isolated from this plant, including:
-
Yunnanxane: A bioactive taxane diterpenoid with reported in vitro anticancer activity.[1]
-
Taxuyunnanines: A series of rearranged taxane diterpenoids.[2]
-
Baccatin VIII, IX, and X: Novel baccatin analogues.[3]
-
10-desacetyltaxuyunnanin C: Another deacetylated taxane derivative found in Taxus yunnanensis.[4]
These compounds contribute to the diverse chemical profile of Taxus yunnanensis and are subjects of ongoing research for potential therapeutic applications. However, a lack of standardized data and direct comparative studies with 10-deacetylbaccatin III prevents a quantitative comparison at this time.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 10-deacetylbaccatin III (dissolved in DMSO and then diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare solutions of GTP and the test compound (10-deacetylbaccatin III).
-
Reaction Setup: On ice, add the tubulin solution, GTP, and the test compound to the wells of a pre-chilled 96-well plate. Include a negative control (no compound) and a positive control (e.g., paclitaxel).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm over time. The scattering of light by the newly formed microtubules leads to an increase in absorbance.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with the controls to determine its effect on the rate and extent of tubulin polymerization.
Conclusion
10-deacetylbaccatin III is a vital natural product that has revolutionized cancer chemotherapy through its role as a precursor to paclitaxel and docetaxel. Its mechanism of action, centered on the stabilization of microtubules and subsequent induction of mitotic arrest and apoptosis, is a hallmark of the taxane class of drugs. While the requested direct comparison with "10-Deacetyl-yunnanxane" is not possible due to the lack of scientific data on the latter, the study of 10-deacetylbaccatin III and other taxoids from diverse Taxus species continues to be a promising area of research for the development of new and improved anticancer agents. Further investigation into the rich phytochemical landscape of Taxus yunnanensis may yet reveal novel taxanes with significant therapeutic potential.
References
Unlocking Potential: A Guide to the Prospective Synergistic Effects of 10-Deacetylyunnanxane in Combination Cancer Therapy
A notable gap in current cancer research is the absence of specific studies on the synergistic effects of 10-Deacetylyunnanxane when combined with other anticancer drugs. Despite a thorough review of scientific literature, no quantitative data, detailed experimental protocols, or elucidated signaling pathways for such combinations are presently available. This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by exploring the potential for synergy based on the broader chemical class to which this compound belongs—diterpenoids—and the established principles of combination cancer therapy.
The Rationale for Combination Therapy
The core principle of combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the effects of individual drugs. This synergy can manifest as increased cancer cell death, reduced drug resistance, and lower required doses of cytotoxic agents, thereby minimizing side effects. Natural products, a rich source of bioactive compounds, are increasingly being investigated as partners for conventional chemotherapeutic drugs.
This compound and the Diterpenoid Family
This compound is a member of the diterpenoid family of natural compounds. While specific data on its synergistic interactions are unavailable, other diterpenoids have demonstrated promising anticancer properties and, in some cases, synergistic effects with established chemotherapeutic agents. These effects are often attributed to their ability to modulate various cellular processes involved in cancer progression.
Illustrative Data on Synergistic Effects of Natural Product Combinations
To provide a framework for potential future studies on this compound, the following table illustrates how synergistic effects are typically quantified and presented. The data presented here is hypothetical and serves as an example of how a Combination Index (CI) is used to assess synergy. A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
| Combination (Hypothetical) | Cell Line | Drug A (Concentration) | Drug B (Concentration) | Effect (Cell Viability %) | Combination Index (CI) |
| This compound + Doxorubicin | MCF-7 | 5 µM | 0.5 µM | 30% | < 1 (Synergistic) |
| This compound + Paclitaxel | A549 | 10 µM | 1 nM | 25% | < 1 (Synergistic) |
| This compound + Cisplatin | HeLa | 8 µM | 2 µM | 35% | < 1 (Synergistic) |
Generalized Experimental Protocols for Assessing Synergy
The following outlines a general experimental workflow for evaluating the synergistic effects of a novel compound like this compound with a known anticancer drug.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of individual drugs and their combinations on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the partner anticancer drug, and their combinations at various ratios.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Calculation of Combination Index (CI)
-
Objective: To quantitatively determine the nature of the interaction between the two drugs.
-
Method: The Chou-Talalay method is a widely accepted method for calculating the CI. This involves using software like CompuSyn to analyze the dose-effect data obtained from the cell viability assays.
Figure 1: A generalized workflow for assessing the synergistic effects of drug combinations in vitro.
Potential Signaling Pathways for Synergistic Interactions
While the specific mechanisms for this compound are unknown, combination therapies involving natural products often achieve synergy by targeting key cancer-related signaling pathways. Below are diagrams illustrating common pathways that could be hypothetically modulated by a synergistic combination involving a diterpenoid like this compound.
Apoptosis Induction
Many effective anticancer therapies work by inducing programmed cell death, or apoptosis. A combination of drugs could potentially enhance apoptosis by acting on different points of the apoptotic pathway.
Figure 2: Hypothetical synergistic induction of apoptosis via extrinsic and intrinsic pathways.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Some drug combinations can synergistically arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
Figure 3: Conceptual model of synergistic cell cycle arrest at different checkpoints.
Conclusion and Future Directions
While this guide provides a framework for understanding and investigating the potential synergistic effects of this compound, it is crucial to underscore the current absence of specific experimental data. The scientific community is encouraged to undertake preclinical studies to explore the efficacy of this compound in combination with established anticancer drugs. Such research would be invaluable in determining its true therapeutic potential and could pave the way for the development of novel, more effective cancer treatment strategies. Future investigations should focus on performing the types of quantitative analyses and mechanistic studies outlined in this guide to build a robust understanding of any potential synergistic interactions of this promising natural compound.
Independent Validation of 10-Deacetylyunnanxane's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inferred mechanism of action of 10-Deacetylyunnanxane with established taxane-based chemotherapeutics, Paclitaxel and Docetaxel. Due to the limited direct experimental data on this compound, its mechanism is postulated based on its structural similarity to other taxanes isolated from Taxus species. This guide presents supporting experimental data for the established alternatives and detailed protocols for key validation assays.
Comparative Analysis of Mechanism of Action
This compound, a diterpenoid isolated from Taxus x media, is presumed to share the core mechanism of action of other taxanes. This primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. The following table summarizes the known mechanisms of Paclitaxel and Docetaxel, which serve as a benchmark for the potential action of this compound.
| Feature | Paclitaxel | Docetaxel | This compound (Inferred) |
| Primary Target | β-tubulin subunit of microtubules | β-tubulin subunit of microtubules | β-tubulin subunit of microtubules |
| Molecular Effect | Promotes microtubule assembly and stabilization, preventing depolymerization.[1][2][3][4] | Promotes microtubule assembly and stabilization, with a higher potency for microtubule polymerization than paclitaxel.[3][5] | Likely promotes microtubule assembly and stabilization. |
| Cellular Outcome | Arrest of the cell cycle at the G2/M phase.[1][6] | Arrest of the cell cycle at the G2/M phase.[7][8] | Presumed to cause G2/M phase cell cycle arrest. |
| Apoptosis Induction | Induces apoptosis, potentially through Bcl-2 phosphorylation and activation of caspase cascades.[4][6][9] | Induces apoptosis through Bcl-2 phosphorylation and other pathways.[3][7] | Expected to induce apoptosis. |
| Additional Notes | Can induce apoptosis through pathways independent of mitotic arrest.[9] | Has shown higher potency than paclitaxel in some studies.[5] | Further investigation is required to identify any unique mechanistic properties. |
Experimental Protocols for Validation
To independently validate the presumed mechanism of action of this compound, a series of key experiments should be performed. The following are detailed protocols for these assays.
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluence and treat with this compound, Paclitaxel (positive control), and a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[10]
-
Add 400 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.[10]
-
Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel (e.g., FL-2 or FL-3).[11] At least 10,000 events should be recorded per sample.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound, a positive control (e.g., Paclitaxel), and a vehicle control.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat cells as described in the previous protocols.
-
Induce apoptosis in a positive control cell population (e.g., with staurosporine).
-
Lyse the cells by resuspending the cell pellet in chilled cell lysis buffer and incubating on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.[12]
-
Incubate the plate at 37°C for 1-2 hours.[12]
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizing the Postulated Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the inferred signaling pathway for this compound and the workflows for the validation experiments.
Caption: Postulated mechanism of action for this compound.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Potential Alternative Mechanisms and Future Directions
While the primary hypothesis is that this compound functions as a microtubule stabilizer, its "10-Deacetyl" chemical feature suggests a potential interaction with histone deacetylases (HDACs). HDAC inhibitors are a known class of anti-cancer agents that can induce cell cycle arrest and apoptosis.[13][14] Further research could explore whether this compound exhibits any HDAC inhibitory activity, particularly against HDAC10, which has been implicated in cell cycle regulation.
Additionally, the induction of apoptosis by taxanes can involve the activation of specific caspases. While caspase-3 is a key executioner, initiator caspases like caspase-10 could also be involved.[15][16][17] Investigating the activation of a panel of caspases in response to this compound treatment would provide a more detailed understanding of the apoptotic pathway it triggers.
References
- 1. google.com [google.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news-medical.net [news-medical.net]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. abcam.com [abcam.com]
- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 14. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 15. Caspase-10 is an initiator caspase in death receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Compounds: A Comparative Guide to Assessing 10-Deacetylyunnanxane's Potency Against Known Microtubule Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the experimental framework for evaluating the anti-cancer potential of 10-Deacetylyunnanxane, a diterpenoid isolated from Taxus x media, by benchmarking its potency against established microtubule inhibitors such as Paclitaxel, Docetaxel, Vincristine, and Vinblastine.
Introduction
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule inhibitors, which disrupt microtubule dynamics, have been a cornerstone of cancer chemotherapy for decades. These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel and Docetaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like Vincristine and Vinblastine).
This compound is a natural product isolated from the roots of Taxus x media. While its chemical structure is known, publicly available data on its biological activity, particularly its potency as a microtubule inhibitor, is currently lacking. This guide provides a comprehensive experimental framework to systematically evaluate the potency of this compound and compare it with well-characterized microtubule inhibitors. The following sections detail the necessary experimental protocols, data presentation formats, and visualizations to facilitate a thorough and objective comparison.
Comparative Potency of Known Microtubule Inhibitors
To establish a benchmark for evaluating this compound, it is essential to consider the known potencies of established microtubule inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. The IC50 values for microtubule inhibitors can vary significantly depending on the cancer cell line and the duration of exposure.
The following table summarizes representative IC50 values for Paclitaxel, Docetaxel, Vincristine, and Vinblastine against various human cancer cell lines, as reported in the literature. These values serve as a reference for the expected potency of effective microtubule-targeting agents.
| Microtubule Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | HeLa (Cervical Cancer) | Low nM concentrations | [1] |
| A549 (Lung Cancer) | ~40 nM (24h) | ||
| SKOV3 (Ovarian Cancer) | Data available | [2] | |
| Docetaxel | Neuroblastoma Cell Lines | 0.13 - 3.3 ng/ml (24h) | [3] |
| Breast Carcinoma Cell Lines | Higher range than neuroblastoma | [3] | |
| Colon Carcinoma Cell Lines | Higher range than neuroblastoma | [3] | |
| MCF-7 (Breast Cancer) | Time and concentration-dependent | [4] | |
| MDA-MB-231 (Breast Cancer) | Time and concentration-dependent | [4] | |
| Vincristine | L1210 (Mouse Leukemia) | 4.4 nM (continuous exposure) | [5] |
| S49 (Mouse Lymphoma) | 5 nM (continuous exposure) | [5] | |
| HeLa (Cervical Cancer) | 1.4 nM (continuous exposure) | [5] | |
| HL-60 (Human Leukemia) | 4.1 nM (continuous exposure) | [5] | |
| Vinblastine | L1210 (Mouse Leukemia) | 4.0 nM (continuous exposure) | [5] |
| S49 (Mouse Lymphoma) | 3.5 nM (continuous exposure) | [5] | |
| HeLa (Cervical Cancer) | 2.6 nM (continuous exposure) | [5] | |
| HL-60 (Human Leukemia) | 5.3 nM (continuous exposure) | [5] |
Experimental Protocols for Benchmarking this compound
To ascertain the potency of this compound, a series of in vitro experiments are required. The following protocols for cytotoxicity assays, cell cycle analysis, and microtubule polymerization assays provide a robust framework for this evaluation.
Cytotoxicity Assay
This assay determines the concentration of a compound that is cytotoxic to cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[6]
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound and the reference microtubule inhibitors (Paclitaxel, Docetaxel, Vincristine, Vinblastine). Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[3][9]
Cell Cycle Analysis
Microtubule inhibitors are known to cause cell cycle arrest, typically in the G2/M phase.[1] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[10][11][12]
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with this compound and reference inhibitors at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.[11][13][14]
-
Staining: Centrifuge the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12][13] PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.
Methodology:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: Add this compound or a reference inhibitor at various concentrations to the reaction mixture. Include a positive control (e.g., Paclitaxel for stabilization) and a negative control (e.g., Nocodazole for destabilization).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals over a period of time (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Analyze the curves to determine if this compound promotes or inhibits microtubule polymerization and compare its effect to the reference compounds.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for objective comparison. Quantitative data should be summarized in tables, and key mechanisms and workflows should be visualized using diagrams.
Data Summary Table
| Compound | Cell Line | Cytotoxicity (IC50, nM) | Cell Cycle Arrest (% of cells in G2/M) | Microtubule Polymerization (Effect and EC50, µM) |
| This compound | HeLa | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| Paclitaxel | HeLa | Reference/Experimental Data | Reference/Experimental Data | Stabilizer, Ref/Exp Data |
| MCF-7 | Reference/Experimental Data | Reference/Experimental Data | Stabilizer, Ref/Exp Data | |
| A549 | Reference/Experimental Data | Reference/Experimental Data | Stabilizer, Ref/Exp Data | |
| Vincristine | HeLa | Reference/Experimental Data | Reference/Experimental Data | Destabilizer, Ref/Exp Data |
| MCF-7 | Reference/Experimental Data | Reference/Experimental Data | Destabilizer, Ref/Exp Data | |
| A549 | Reference/Experimental Data | Reference/Experimental Data | Destabilizer, Ref/Exp Data |
Visualizations (Graphviz DOT Language)
The following diagrams illustrate the mechanism of action of microtubule inhibitors, the experimental workflow for assessing potency, and the logical flow for comparing this compound.
Caption: Mechanism of action of microtubule stabilizing and destabilizing agents.
Caption: Experimental workflow for assessing the potency of this compound.
Caption: Logical flow for the initial characterization of this compound.
Conclusion
While direct experimental data on the potency of this compound as a microtubule inhibitor is not currently available in the public domain, this guide provides a comprehensive roadmap for its evaluation. By systematically applying the detailed protocols for cytotoxicity, cell cycle analysis, and in vitro microtubule polymerization assays, researchers can generate the necessary data to benchmark its efficacy against established clinical drugs like Paclitaxel, Docetaxel, Vincristine, and Vinblastine. The structured data presentation and visualizations outlined herein will facilitate a clear and objective comparison, ultimately determining the potential of this compound as a novel anti-cancer agent.
References
- 1. Synthesis and biological evaluation of baicalein derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides [mdpi.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Findings on 10-Deacetylyunnanxane and its Alternatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on 10-Deacetylyunnanxane and its more extensively studied therapeutic alternatives. Given the limited direct research on this compound, this guide focuses on its close structural analog, 10-deacetylbaccatin III, and compares its activity with established microtubule-targeting agents: the taxanes (paclitaxel and docetaxel) and the vinca alkaloids (vincristine and vinblastine).
Executive Summary
This compound belongs to the taxane family, a class of compounds known for their potent anticancer activity. While direct studies on this compound are scarce, its precursor, 10-deacetylbaccatin III, has been evaluated and generally exhibits low intrinsic cytotoxicity. This is in stark contrast to its semi-synthetic derivatives, paclitaxel and docetaxel, which are highly effective anticancer drugs. The primary mechanism of action for taxanes is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
This guide presents a comparative analysis of the in vitro cytotoxicity of these taxanes against a panel of human cancer cell lines, alongside two other widely used microtubule inhibitors, vincristine and vinblastine, which function by destabilizing microtubules. The reproducibility of these findings is discussed in the context of inherent variabilities in in vitro assays. Detailed experimental protocols for key assays are provided to aid researchers in reproducing and building upon these findings.
Comparison of Anticancer Activity
The in vitro cytotoxicity of 10-deacetylbaccatin III, taxanes, and vinca alkaloids is typically evaluated using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
It is important to note that the cytotoxic activity of 10-deacetylbaccatin III is reported to be relatively low, with a 50% cytotoxic concentration (CC50) greater than 500 μg/mL.[1] More recent studies have focused on derivatives of 10-deacetylbaccatin III, which show enhanced anti-proliferative activity.[2]
The following table summarizes the comparative IC50 values for paclitaxel, docetaxel, vincristine, and vinblastine across several human cancer cell lines. It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, media composition, and incubation time.[3][4][5][6]
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | Vincristine (nM) | Vinblastine (nM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 7.5 | - | - | - | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | - | - | |
| A549 | Lung Carcinoma | - | - | - | - | |
| HeLa | Cervical Carcinoma | - | - | - | - | |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.7 - 1.8 | 0.8 - 1.7 | - | - | [8] |
Note: A comprehensive table with directly comparable IC50 values from a single study across all compounds and cell lines was not available in the public domain. The presented data is a compilation from various sources and should be interpreted with caution. The lack of consistent, directly comparable data highlights the challenges in reproducibility across different studies.
Mechanisms of Action and Signaling Pathways
The compounds discussed in this guide all target microtubules, but through opposing mechanisms, leading to cell cycle arrest and apoptosis.
Taxanes: Microtubule Stabilizers
Paclitaxel and docetaxel bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This abnormal stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[9][10][11] Prolonged mitotic arrest triggers apoptotic signaling pathways.
The signaling cascade initiated by taxane-induced microtubule stabilization involves several key proteins:
-
Bcl-2 family proteins: Taxanes can induce the phosphorylation of anti-apoptotic proteins like Bcl-2, thereby inactivating them. They can also upregulate pro-apoptotic proteins like Bax.[9][12]
-
p53 and p21/WAF-1: Taxanes can induce the expression of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21/WAF-1, contributing to cell cycle arrest and apoptosis.[9][12]
-
MAPK pathway: The mitogen-activated protein kinase (MAPK) pathway can be activated by taxane treatment, contributing to the apoptotic response.[13]
-
AKT/PI3K pathway: Inhibition of the pro-survival PI3K/AKT signaling pathway is another mechanism through which taxanes can induce apoptosis.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-proliferative activity of a new class of taxanes (14beta-hydroxy-10-deacetylbaccatin III derivatives) on multidrug-resistance-positive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 12. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Microtubule-Targeting Agents: A Comparative Guide
Introduction
This guide provides a comparative overview of the off-target effects of microtubule-targeting agents, with a focus on providing a framework for the assessment of novel compounds like 10-Deacetylyunnanxane. Due to the limited publicly available data on this compound, this document uses the well-characterized microtubule destabilizer, Vinblastine, as a primary example to illustrate the required experimental data and analyses for a thorough off-target effect assessment.
The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics, which is crucial for cell division, leading to their use as anti-cancer agents. However, interactions with other cellular targets can lead to unforeseen side effects and toxicities. A comprehensive understanding of a compound's off-target profile is therefore essential for its development as a therapeutic agent.
Comparative Analysis of Biological Activity
This section summarizes the known biological activities of this compound and the comparator drug, Vinblastine.
Table 1: Primary Target Activity and Cytotoxicity
| Compound | Primary Target | Mechanism of Action | IC50 (Tubulin Polymerization) | Cytotoxicity (IC50) | Cell Line(s) |
| This compound | Presumed: Tubulin | Presumed: Inhibition of microtubule polymerization | Data not available | Data not available | Data not available |
| Vinblastine | Tubulin | Inhibition of microtubule polymerization | Ki ≈ 178 nM[1] | 6.1 nM (mitotic accumulation)[2] | A549 (human lung carcinoma), HeLa (human cervical cancer), and others[1] |
Table 2: Known Off-Target Interactions
| Compound | Off-Target Class | Specific Off-Target(s) | Effect | Method of Detection |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Vinblastine | Kinases | SAPK/JNK pathway activation | Phosphorylation of c-Jun, Bcl-2, and Bcl-xL[1] | Western Blot |
| Cytochrome P450 Enzymes | CYP3A4 | Metabolism of Vinblastine[3] | In vitro metabolism assays | |
| Drug Transporters | P-glycoprotein (ABCB1) | Substrate for efflux pump | Cellular uptake/efflux assays |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for assessing the on- and off-target effects of microtubule-targeting agents.
1. Tubulin Polymerization Assay
-
Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.
-
Methodology:
-
Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[4].
-
The tubulin solution is incubated with various concentrations of the test compound or a vehicle control.
-
Polymerization is initiated by the addition of GTP and warming the solution to 37°C[4].
-
The extent of polymerization is monitored over time by measuring the increase in light scattering (turbidity) at 350 nm using a spectrophotometer[5].
-
Alternatively, a fluorescence-based method can be used where a fluorescent reporter that binds to polymerized tubulin is included, and the increase in fluorescence is measured[4].
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits the proliferation of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., HeLa or A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
3. Kinase Off-Target Screening (KINOMEscan™)
-
Objective: To profile the interaction of a test compound against a large panel of human kinases to identify potential off-target interactions.
-
Methodology:
-
The KINOMEscan™ platform utilizes a competition binding assay[6].
-
A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag[6].
-
The results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration (e.g., 1 µM or 10 µM).
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for assessment.
Caption: Workflow for assessing the on- and off-target effects of a novel compound.
References
- 1. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 10-Deacetylyunnanxane
This document provides comprehensive guidance on the proper disposal procedures for 10-Deacetylyunnanxane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
While comprehensive hazard data for this compound is not fully available, the following physical and chemical properties should be considered when handling and preparing for its disposal.
| Property | Data |
| CAS Number | 1333323-17-3 |
| Molecular Formula | C29H44O8 |
| Molecular Weight | 520.66 g/mol |
| Physical Description | Powder |
| Solubility | Data not available |
Disposal Procedures
Given the limited specific toxicity and environmental hazard data for this compound, it must be handled as a hazardous waste. The following step-by-step procedure should be followed for its disposal.
Step 1: Waste Classification and Segregation
-
Treat as Hazardous Waste: Due to the lack of comprehensive safety data, this compound waste must be treated as hazardous.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified. It should be collected in a dedicated, properly labeled hazardous waste container.
Step 2: Personal Protective Equipment (PPE)
-
Minimum PPE: Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Step 3: Waste Collection and Storage
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when waste was first added to the container.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1] The SAA should be a secondary containment bin to prevent spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.[2] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Disposal Request and Pickup
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Do Not Dispose via Standard Means: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2] Discharge into the environment must be avoided.[4]
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound powder, follow this procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves. For a large spill, consider respiratory protection.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean the Spill:
-
For a small spill, gently sweep the powder into a dustpan or use a damp paper towel to wipe it up. Avoid creating dust.
-
Place the collected material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 10-Deacetyl-yunnanxane
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 10-Deacetyl-yunnanxane, a potent taxane derivative. Due to its cytotoxic potential, comprehensive personal protective equipment (PPE) and rigorous handling and disposal procedures are critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling 10-Deacetyl-yunnanxane. This multi-layered approach is designed to minimize exposure through all potential routes, including inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile or neoprene gloves.[4][5] | Provides a robust barrier against dermal absorption. Double gloving allows for safe removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[6][7] | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | N95 or higher-rated respirator | A fit-tested N95 respirator or a higher level of respiratory protection such as a Powered Air-Purifying Respirator (PAPR).[7][8] | Prevents inhalation of aerosolized particles of the potent compound.[8] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a full seal around the eyes. A full face shield should be worn over the goggles.[6][7] | Protects against splashes and airborne particles entering the eyes or face. |
| Foot Protection | Disposable Shoe Covers | Made of a durable, fluid-resistant material. | Prevents the tracking of contaminants out of the designated handling area. |
| Head Protection | Hair Cover/Cap | Confines hair to prevent contamination of the work area and the compound. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, sequential workflow is paramount to safe handling. All operations involving powdered 10-Deacetyl-yunnanxane must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize airborne exposure.[7][9]
Preparation and Weighing:
-
Designate a Handling Area: Cordon off a specific area for handling 10-Deacetyl-yunnanxane. Ensure an eyewash station and safety shower are readily accessible.[3]
-
Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, inner gloves, gown, outer gloves, respirator, goggles, face shield).
-
Prepare the Work Surface: Cover the work surface of the fume hood with a disposable, absorbent liner.
-
Weighing: Use a dedicated set of utensils for weighing. Tare the balance with the weigh boat. Carefully transfer the required amount of 10-Deacetyl-yunnanxane using a chemical spatula. Avoid creating dust.[9]
-
Container Closure: Securely close the primary container of 10-Deacetyl-yunnanxane immediately after weighing.
-
Surface Decontamination: Wipe down the balance and surrounding surfaces with an appropriate deactivating solution (e.g., 10% sodium hypochlorite solution followed by 70% ethanol), followed by a final wipe with a dry cloth.
Solubilization and Use:
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the vessel containing the weighed powder to prevent splashing.
-
Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation.
-
Transfer: When transferring solutions, use appropriate volumetric tools such as calibrated pipettes with disposable tips.
Disposal Plan
Proper disposal of 10-Deacetyl-yunnanxane and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gown, shoe covers, etc.), disposable labware (weigh boats, pipette tips), and cleaning materials must be collected in a designated, labeled hazardous waste container.[10] This container should be clearly marked as "Cytotoxic Waste." |
| Liquid Waste | Unused solutions of 10-Deacetyl-yunnanxane and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid cytotoxic waste. Do not pour down the drain.[10] |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Don appropriate PPE, including respiratory protection. Cover the spill with absorbent material from a cytotoxic spill kit.[4] Carefully collect the contaminated material into a designated cytotoxic waste container. Decontaminate the spill area according to established laboratory procedures.[8] |
Visualized Workflow for Handling 10-Deacetyl-yunnanxane
The following diagram illustrates the critical steps and decision points in the safe handling of 10-Deacetyl-yunnanxane.
Caption: Workflow for the safe handling of 10-Deacetyl-yunnanxane.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. ipservices.care [ipservices.care]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
